Technical Documentation Center

Benzyl 3-hydroxy-3-phenylpropylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 3-hydroxy-3-phenylpropylcarbamate
  • CAS: 1823228-28-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Benzyl 3-hydroxy-3-phenylpropylcarbamate in Organic Synthesis

Executive Summary Benzyl 3-hydroxy-3-phenylpropylcarbamate (also known as N-Cbz-3-hydroxy-3-phenylpropylamine) is a pivotal, albeit often transient, intermediate in the synthesis of blockbuster monoamine reuptake inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-hydroxy-3-phenylpropylcarbamate (also known as N-Cbz-3-hydroxy-3-phenylpropylamine) is a pivotal, albeit often transient, intermediate in the synthesis of blockbuster monoamine reuptake inhibitors, specifically Atomoxetine (Strattera) and Fluoxetine (Prozac).

Its primary synthetic value lies in its role as a stable, crystallizable precursor that allows for:

  • Enantiomeric Resolution: The carbamate moiety facilitates the resolution of the chiral alcohol center (

    
    ) before downstream coupling.
    
  • Controlled Methylation: The Cbz group can be reduced directly to an N-methyl group using Lithium Aluminum Hydride (LiAlH

    
    ), providing a high-yielding route to secondary methylamines without the over-methylation risks associated with direct alkylation.
    

Part 1: Nomenclature & Identity (Synonyms)

In technical literature and patent databases, this molecule is rarely referred to by a single common name. It is defined by its structural components: a Cbz (benzyloxycarbonyl) protecting group, a propyl linker, and a secondary benzyl alcohol .

Table 1: Chemical Identity & Synonyms
CategoryPrimary Identifier / SynonymTechnical Context
IUPAC Name Benzyl (3-hydroxy-3-phenylpropyl)carbamate Official systematic nomenclature.
Alt. Systematic N-(Benzyloxycarbonyl)-3-amino-1-phenylpropan-1-olEmphasizes the amino-alcohol core.
Shorthand N-Cbz-3-phenyl-3-hydroxypropylamineCommon in bench chemistry and lab notebooks.
Inverted Name Carbamic acid, (3-hydroxy-3-phenylpropyl)-, phenylmethyl esterUsed in CAS and patent indexing.
Stereoisomers (R)-Benzyl (3-hydroxy-3-phenylpropyl)carbamatePrecursor to (R)-Atomoxetine .
Related CAS 42142-52-9 (Refers to the N-methyl product)Note:[1] The Cbz-intermediate itself often lacks a widely cited commercial CAS, appearing instead in patents as "Intermediate IV" or similar.
Critical Warning Do NOT confuse with CAS 34637-22-4 CAS 34637-22-4 is Benzyl (3-hydroxypropyl)carbamate (missing the phenyl ring).

Part 2: Synthetic Utility & Causality

The "Eschweiler-Clarke Alternative" (Cbz Reduction)

The most sophisticated application of this molecule is the reductive conversion of the Carbamate to a Methylamine .

  • The Problem: Direct methylation of primary amines (e.g., using MeI) often leads to over-methylation (tertiary amines/quaternary salts).

  • The Solution: Protecting the amine as a Cbz-carbamate (Benzyl 3-hydroxy-3-phenylpropylcarbamate) and reducing it with LiAlH

    
     yields the secondary N-methyl amine  exclusively.
    
  • Mechanism: The hydride attacks the carbamate carbonyl, reducing it to a methylene group that remains attached to the nitrogen, while the benzyl oxygen is cleaved.

Stereochemical Preservation

In the synthesis of Atomoxetine , the chirality of the hydroxyl group is established early (via asymmetric reduction of a ketone). The Cbz group protects the amine without racemizing the sensitive benzylic alcohol, allowing for purification via crystallization before the critical ether formation step (Mitsunobu or S


Ar).

Part 3: Experimental Protocols

Protocol A: Synthesis of Benzyl 3-hydroxy-3-phenylpropylcarbamate

From 3-amino-1-phenylpropan-1-ol

Reagents: 3-amino-1-phenylpropan-1-ol (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), NaHCO


 (2.5 eq), THF/Water (1:1).
  • Setup: Charge a round-bottom flask with 3-amino-1-phenylpropan-1-ol and THF/Water (1:1 v/v). Cool to 0°C.[2]

  • Base Addition: Add solid NaHCO

    
     in one portion.
    
  • Protection: Add Benzyl chloroformate dropwise via syringe pump over 30 minutes, maintaining internal temperature <5°C. Causality: Slow addition prevents bis-acylation and controls exotherm.

  • Reaction: Warm to room temperature (23°C) and stir for 4 hours. Monitor by TLC (SiO

    
    ; EtOAc/Hexane 1:1).
    
  • Workup: Dilute with EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO

    
    .
    
  • Purification: Recrystallize from Toluene/Heptane to yield the target carbamate as a white solid.

Protocol B: Reduction to N-Methyl-3-phenyl-3-hydroxypropylamine

The "Atomoxetine Core" Synthesis[3]

Reagents: Benzyl 3-hydroxy-3-phenylpropylcarbamate (1.0 eq), LiAlH


 (3.0 eq), Anhydrous THF.
  • Activation: Suspend LiAlH

    
     in anhydrous THF under Argon at 0°C.
    
  • Addition: Dissolve the carbamate in THF and add dropwise to the hydride suspension.

    • Note: Gas evolution (H

      
      ) will occur.
      
  • Reflux: Heat the mixture to reflux (66°C) for 12 hours.

    • Mechanism:[1][2][3][4][5] The carbamate carbonyl is reduced to a methyl group (

      
      ).
      
  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g).
    
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to obtain (R)-N-methyl-3-phenyl-3-hydroxypropylamine (if starting from R-isomer).

Part 4: Visualization of Pathways

Diagram 1: Nomenclature & Structural Ontology

This diagram clarifies the relationship between the synonyms and the core structure.

Nomenclature Core Benzyl 3-hydroxy-3-phenylpropylcarbamate (The Molecule) IUPAC IUPAC: Benzyl (3-hydroxy-3-phenylpropyl)carbamate Core->IUPAC Systematic Name Func Functional: N-Cbz-3-amino-1-phenylpropan-1-ol Core->Func Synthetic Name Warning WARNING: Do not confuse with Benzyl (3-hydroxypropyl)carbamate (CAS 34637-22-4) Core->Warning Distinction

Caption: Ontology map distinguishing the target phenyl-derivative from the common propyl-analog.

Diagram 2: Synthetic Pathway to Atomoxetine

This diagram illustrates the "Cbz-Reduction" route (Route B) versus the standard protection route.

Synthesis Start 3-Amino-1-phenylpropan-1-ol Target Benzyl 3-hydroxy-3-phenylpropylcarbamate (The Topic) Start->Target Prot Cbz-Cl, NaHCO3 MethylAmine N-Methyl-3-phenyl-3-hydroxypropylamine (Atomoxetine Precursor) Target->MethylAmine Atomoxetine Atomoxetine (Strattera) MethylAmine->Atomoxetine Red LiAlH4, THF (Reflux) (Reduces Cbz to Methyl) Coup 2-Fluorotoluene, NaH (S_NAr)

Caption: The strategic "Cbz-to-Methyl" reduction route yielding the Atomoxetine precursor.

References

  • ChemicalBook. (2023). 3-Hydroxy-N-methyl-3-phenyl-propylamine Synthesis and Properties. (Provides data on the downstream N-methyl derivative). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 562256: Benzyl N-(3-hydroxypropyl)carbamate. (Cited for the distinction of the non-phenyl analog).[6] Link

  • Google Patents. (2011). US20110319664A1: Method for preparing atomoxetine. (Details the Mannich/Reduction pathway and the role of N-methyl intermediates). Link

  • Organic Syntheses. (2014). Reduction of Amino Acids to Amino Alcohols with Lithium Aluminum Hydride.[7] (Foundational protocol for LiAlH4 reduction of Cbz/Amino groups). Link

  • Thieme Connect. (2007). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.[5] (General methodology for carbamate synthesis and handling). Link

Sources

Exploratory

Technical Guide: Role of Benzyl 3-hydroxy-3-phenylpropylcarbamate in Fluoxetine Synthesis

Executive Summary This technical guide details the strategic application of Benzyl 3-hydroxy-3-phenylpropylcarbamate (Cbz-protected 3-amino-1-phenylpropanol) as a pivotal intermediate in the synthesis of Fluoxetine (Proz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of Benzyl 3-hydroxy-3-phenylpropylcarbamate (Cbz-protected 3-amino-1-phenylpropanol) as a pivotal intermediate in the synthesis of Fluoxetine (Prozac®). Unlike traditional routes that rely on direct methylation of primary amines—often leading to over-alkylation impurities—this carbamate intermediate functions as a dual-purpose scaffold . It provides robust amine protection during the harsh arylation step and acts as a latent


-methyl source , enabling a high-yielding reductive conversion directly to the active pharmaceutical ingredient (API).

Part 1: Molecular Architecture & Strategic Value

The Intermediate

Systematic Name: Benzyl (3-hydroxy-3-phenylpropyl)carbamate Role: Bifunctional Precursor (Protected Amine + Latent


-Methyl)
Chemical Structure Logic: 
  • Benzylic Alcohol Moiety: The site for nucleophilic aromatic substitution (

    
    ) to install the trifluoromethylphenoxy group.
    
  • Cbz (Carbobenzyloxy) Group: Protects the amine from side reactions during base-mediated etherification and serves as a precursor for the

    
    -methyl group via hydride reduction.
    
Strategic Advantages
FeatureTraditional Route (Mannich/Methylation)Carbamate Route (Via Intermediate)
Amine Selectivity Risk of dimethylation (

-dimethyl impurity).
Zero risk of over-methylation; methyl group is "locked" in the carbamate.
Etherification Requires careful control to avoid

-arylation.
Nitrogen is fully masked; Chemoselective

-arylation is thermodynamically favored.
Purification Amine intermediates are often oils/hygroscopic.Cbz-protected intermediates are often crystalline solids , allowing easy purification by recrystallization.

Part 2: Synthetic Pathway & Protocols[1]

Phase 1: Chemoselective Etherification ( )

The first critical transformation involves the arylation of the secondary alcohol. The Cbz group ensures that the nitrogen lone pair is delocalized into the carbonyl, rendering it non-nucleophilic.

Reaction Scheme:



Experimental Protocol
  • Preparation: Charge a reactor with Benzyl 3-hydroxy-3-phenylpropylcarbamate (1.0 equiv) and anhydrous Dimethyl Sulfoxide (DMSO) or DMAc (5-7 volumes).

  • Activation: Cool to 15°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Alkoxide Formation: Stir at 20-25°C for 45-60 minutes until gas evolution ceases and the solution becomes clear/amber.

  • Arylation: Add 4-Chlorobenzotrifluoride (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 85-95°C for 4-6 hours. Monitor by HPLC for the disappearance of the alcohol.

  • Workup: Cool to RT. Quench with water (carefully). Extract with Toluene or MTBE . Wash organic layer with brine to remove DMSO.

  • Isolation: Concentrate to yield Benzyl 3-(4-trifluoromethylphenoxy)-3-phenylpropylcarbamate .

Phase 2: The Reductive Methylation Cascade

This is the defining step of this route. Instead of a two-step deprotection and methylation, Lithium Aluminum Hydride (


)  is used to simultaneously reduce the carbamate carbonyl and cleave the benzyl-oxygen bond, generating the 

-methyl amine directly.

Mechanism:



Experimental Protocol
  • Setup: Purge a reactor with Nitrogen (

    
    ). Charge Tetrahydrofuran (THF)  (anhydrous, 10 volumes) and 
    
    
    
    (pellets or solution, 3.0 equiv).
  • Addition: Dissolve the O-Arylated Carbamate (from Phase 1) in THF. Add this solution dropwise to the

    
     suspension at reflux temperature (65°C) to maintain a controlled reaction rate.
    
  • Reflux: Maintain reflux for 2-4 hours. The hydride attacks the carbamate carbonyl, reducing it to the methyl group.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of 
      
      
      
      used)
  • Filtration: Filter off the granular aluminum salts.

  • Salt Formation: Dissolve the crude oil (Fluoxetine base) in Ethyl Acetate . Add HCl in Ethanol/Ether to precipitate Fluoxetine Hydrochloride .

Part 3: Visualization of the Pathway[2]

The following diagram illustrates the chemical logic flow, highlighting the dual role of the carbamate intermediate.

FluoxetineSynthesis cluster_mechanism Mechanism of Step 2: Cbz to N-Methyl Start Benzyl 3-hydroxy-3- phenylpropylcarbamate (Cbz-Protected Alcohol) Reagents1 4-Chlorobenzotrifluoride NaH / DMSO (SnAr Reaction) Start->Reagents1 Intermediate O-Arylated Carbamate (Stable Intermediate) Reagents1->Intermediate Etherification Reagents2 LiAlH4 / THF (Reductive Methylation) Intermediate->Reagents2 Product Fluoxetine (Base) (N-Methyl Amine) Reagents2->Product Simultaneous Deprotection & Methylation Salt Fluoxetine HCl (Final API) Product->Salt HCl / EtOAc Mech1 R-NH-C(O)-OBn Mech2 [R-N=CH2] Mech1->Mech2 LiAlH4 (-BnOH) Mech3 R-NH-CH3 Mech2->Mech3 Hydride Addition

Caption: Synthetic flow transforming the Cbz-intermediate to Fluoxetine via SnAr and Hydride Reduction.

Part 4: Process Optimization & Quality Control

Critical Process Parameters (CPPs)
ParameterOptimal RangeImpact on Quality
NaH Stoichiometry 1.1 – 1.25 equivExcess base degrades the carbamate; insufficient base leads to unreacted alcohol.
Reaction Temp (Step 1) 85°C – 95°CBelow 80°C: Reaction stalls. Above 100°C: Decomposition of DMSO/Carbamate.
Quench Temperature < 10°CExothermic quench of

can cause fire or impurity formation if uncontrolled.
Water Content < 0.1% (KF)

reaction is highly sensitive to water (competes with alcohol for the aryl halide).
Impurity Profile
  • Unreacted Carbamate: If the reduction is incomplete, the Cbz-protected ether remains. Detection: HPLC RT > Fluoxetine.

  • Des-trifluoromethyl Impurity: Caused by defluorination during harsh heating in Step 1.

  • Benzyl Alcohol: Byproduct of Step 2. Must be removed via acid-base extraction (Fluoxetine extracts into acid; Benzyl alcohol stays in organic).

References

  • Synthesis of Methylamines via Carbamate Reduction

    • Source: Organic Syntheses / Thieme Connect
    • Context: Validates the reduction of Benzyl carbamates to N-methyl amines using as a standard synthetic transform
    • URL:

  • Fluoxetine Synthetic Routes & Intermediates

    • Source: Google P
    • Context: Describes the general synthesis of 3-methylamino-1-phenyl-1-propanol and subsequent arylation str
    • URL:

  • Nucleophilic Aromatic Substitution in Fluoxetine Synthesis

    • Source: Bridgew
    • reaction conditions (NaH/DMSO)
    • URL:

  • Properties of Benzyl 3-hydroxy-3-phenylpropylcarbamate

    • Source: Sigma-Aldrich / PubChem
    • Context: Verification of the chemical structure and availability of the specific intermediate.[1][2]

    • URL:

Sources

Foundational

Technical Risk Assessment &amp; Handling Guide: Benzyl 3-hydroxy-3-phenylpropylcarbamate

This guide serves as a comprehensive technical manual and safety assessment for Benzyl 3-hydroxy-3-phenylpropylcarbamate (CAS 1823228-28-9). It is designed for organic chemists, process safety engineers, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual and safety assessment for Benzyl 3-hydroxy-3-phenylpropylcarbamate (CAS 1823228-28-9). It is designed for organic chemists, process safety engineers, and drug development professionals handling this compound as an intermediate in the synthesis of Selective Norepinephrine Reuptake Inhibitors (SNRIs) such as Atomoxetine.

Chemical Identity & Characterization

Benzyl 3-hydroxy-3-phenylpropylcarbamate is a carbamate-protected amino-alcohol. In pharmaceutical development, it functions as a stable, lipophilic intermediate, often used to mask the amine functionality of 3-amino-1-phenylpropanol derivatives during multi-step synthesis (e.g., preventing N-alkylation during O-functionalization).

ParameterTechnical Specification
CAS Number 1823228-28-9
IUPAC Name Benzyl (3-hydroxy-3-phenylpropyl)carbamate
Synonyms N-Cbz-3-hydroxy-3-phenylpropylamine; (3-Hydroxy-3-phenylpropyl)carbamic acid benzyl ester
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Marker HPLC >97%; NMR (Presence of benzylic singlet ~5.1 ppm)

Hazard Identification (GHS Classification)

Note: While specific experimental toxicology data for this exact CAS is limited, the classification below is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., Benzyl N-(3-hydroxypropyl)carbamate, CAS 34637-22-4) and the known properties of benzyl carbamates.

Core Hazards: Irritant & Sensitizer

Unlike its precursor (the free amine 3-hydroxy-3-phenylpropylamine, which is corrosive), the Cbz-protected form is significantly less basic. However, it retains potential for irritation and enzymatic hydrolysis.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[2][3][4]

    • P280: Wear protective gloves/eye protection (Nitrile gloves, Safety Goggles).

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3]

Mechanism of Toxicity
  • Hydrolysis Risk: In vivo or under acidic/basic waste conditions, the carbamate moiety can hydrolyze to release Benzyl Alcohol (a known irritant/anesthetic) and the free amine.

  • Contact Dermatitis: Carbamates are structural alerts for skin sensitization. Repeated handling without PPE may induce allergic dermatitis.

Synthesis & Metabolic Context (Visualized)

Understanding the upstream and downstream chemistry is vital for process safety. This compound is typically situated between the reduction of phenyl-ketones and the final coupling for SNRI drugs.

SynthesisWorkflow cluster_safety Safety Critical Control Point Start 3-Chloropropiophenone (Starting Material) Step1 Asymmetric Reduction (CBS Catalyst) Start->Step1 Intermediate1 3-Chloro-1-phenylpropanol Step1->Intermediate1 Step2 Amination (NH3 / Amine source) Intermediate1->Step2 Intermediate2 3-Amino-1-phenylpropanol (Corrosive Free Amine) Step2->Intermediate2 Step3 Protection (Cbz-Cl, Base) Intermediate2->Step3 Target Benzyl 3-hydroxy-3-phenylpropylcarbamate (TARGET - CAS 1823228-28-9) Step3->Target Step4 O-Arylation / Deprotection Target->Step4 Product Atomoxetine / Fluoxetine Analogs Step4->Product

Figure 1: Synthetic pathway highlighting the critical transition from a corrosive free amine to the safer Cbz-protected target intermediate.

Exposure Controls & Handling Protocols

Engineering Controls
  • Primary: Use a certified chemical fume hood for all open handling (weighing, transfer).

  • Secondary: Local Exhaust Ventilation (LEV) is required if the solid is micronized or dusty.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 / P2 Mask (Solids)Prevents inhalation of fine particulates which may cause STOT-SE (Respiratory Irritation).
Hand Nitrile Rubber (min 0.11mm thickness)Provides barrier against carbamate permeation. Breakthrough time >480 min.
Eye Chemical Safety Goggles Prevents ocular damage from dust or accidental solvent splashes during dissolution.
Body Lab Coat (Cotton/Poly) Standard barrier. Tyvek suit recommended for kilogram-scale handling.
Self-Validating Handling Protocol

To ensure the compound has not degraded (hydrolyzed) before use:

  • Visual Check: The compound should be a white to off-white solid. Yellowing indicates oxidation or amine liberation.

  • Solubility Test: Dissolve 10mg in 1mL Methanol. Solution should be clear. Turbidity suggests polymer contamination or salts.

  • TLC Verification: Run on Silica Gel (Hexane:EtOAc 1:1).

    • Target Rf: ~0.4–0.6 (UV Active).

    • Impurity Check: A spot at the baseline indicates free amine (degradation). A spot near solvent front indicates Benzyl Alcohol (hydrolysis).

Emergency Response & First Aid

Based on GHS Category 2 Irritant protocols.

EmergencyResponse Incident Exposure Incident Type Identify Exposure Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Flush with water (15 min) Remove Contacts Seek Medical Attn Eye->ActionEye ActionSkin Wash with soap & water Remove contaminated clothing Monitor for sensitization Skin->ActionSkin ActionInhal Move to fresh air Support breathing if labored Consult Physician Inhal->ActionInhal

Figure 2: Triage decision tree for accidental exposure.

  • Fire Fighting:

    • Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Alcohol-resistant foam.[2]

    • Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx). Note: Burning carbamates can release trace cyanide gases; use SCBA.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated) . While the carbamate is relatively stable, the secondary alcohol is prone to oxidation if exposed to heat/air for prolonged periods.

  • Incompatibilities:

    • Strong Acids/Bases: Will catalyze hydrolysis of the carbamate (removing the Cbz group).

    • Strong Oxidizers: Will react with the benzylic position or the alcohol.

  • Shelf Life: 24 months if stored desiccated and cold. Retest purity (HPLC) every 12 months.

Ecological Impact & Disposal[3]

  • Ecotoxicity: No specific data for CAS 1823228-28-9. Based on analogs (Benzyl alcohol derivatives), it is expected to be Harmful to aquatic life (Acute Category 3) . Do not release into drains.

  • Disposal:

    • Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not dispose of via sink; nitrogenous compounds can affect wastewater treatment microorganisms.

References
  • PubChem Compound Summary. Benzyl N-(3-hydroxypropyl)carbamate (Analogous Safety Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet. Benzyl N-(3-hydroxypropyl)carbamate. Merck KGaA. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Benzyl derivatives and Carbamates.[1]Link

  • Kelly, B. G., et al. (2025).[5] Synthesis of Active Pharmaceutical Ingredient Atomoxetine via Desulfurative Halogenation.[5][6][7] (Contextual synthesis of 3-hydroxy-3-phenylpropylamine intermediates). ResearchGate. Link

Sources

Exploratory

Topic: Chiral Intermediates for Atomoxetine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor prescribed for the treatment of A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The therapeutic efficacy of Atomoxetine is critically dependent on its stereochemistry, with the (R)-enantiomer being approximately nine times more effective than its (S)-counterpart.[1] Consequently, the development of robust, scalable, and economically viable synthetic routes to produce enantiomerically pure (R)-Atomoxetine is a cornerstone of its pharmaceutical production. This guide provides a detailed examination of the pivotal chiral intermediates that anchor the synthesis of Atomoxetine. We will dissect the primary stereoselective strategies—classical chiral resolution, asymmetric chemical synthesis, and chemoenzymatic methods—explaining the causality behind experimental choices and providing field-proven insights into the production of these critical molecular building blocks.

The Stereochemical Imperative of Atomoxetine

The active pharmaceutical ingredient (API) in Strattera® is (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride. The single stereocenter at the C3 position of the propan-1-amine backbone dictates the molecule's three-dimensional orientation and its binding affinity to the norepinephrine transporter. The synthesis of this specific enantiomer in high purity is not merely a matter of optimization but a fundamental requirement for safety and efficacy. This guide focuses on the synthesis and control of the key chiral intermediates from which the final API is constructed. The two most strategically important chiral intermediates are:

  • (R)-N-methyl-3-hydroxy-3-phenylpropylamine: This amino alcohol contains the required stereocenter and serves as a late-stage precursor, requiring only the formation of the aryl ether bond to complete the core structure.[2][3]

  • (S)-3-chloro-1-phenylpropan-1-ol: This haloalcohol is a versatile early-stage intermediate. The chlorine atom provides a leaving group for subsequent amination, which proceeds with inversion of configuration to establish the desired (R)-stereocenter at the carbon bearing the nitrogen atom.[4]

The choice of which intermediate to target is intrinsically linked to the overall synthetic strategy, which can be broadly categorized into three main approaches.

Strategic Approach 1: Chiral Resolution of Racemic Precursors

Chiral resolution is a classical and historically significant method for separating a racemic mixture into its individual enantiomers.[5] This strategy involves synthesizing a racemic intermediate and then separating the enantiomers, typically by forming diastereomeric salts with a chiral resolving agent.

Causality and Experimental Rationale

The underlying principle of this method is the differential solubility of diastereomers. By reacting a racemic amine, such as (±)-N-methyl-3-hydroxy-3-phenylpropylamine, with an enantiomerically pure acid (the resolving agent), two diastereomeric salts are formed. These salts, having different physical properties, can be separated by fractional crystallization.[5] The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. (S)-(+)-mandelic acid is a commonly employed and effective resolving agent for this purpose.[6][7]

While reliable, the primary drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is discarded.[5][8] Industrial processes often mitigate this limitation by incorporating a racemization and recycling loop for the unwanted enantiomer.

Workflow and Protocol

G cluster_0 Chiral Resolution Workflow racemate Racemic (±)-Intermediate (e.g., N-methyl-3-hydroxy-3-phenylpropylamine) salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-(+)-Mandelic Acid) resolving_agent->salt_formation filtration Fractional Crystallization (Filtration) salt_formation->filtration less_soluble Less Soluble Salt (e.g., (R)-Amine-(S)-Acid) filtration->less_soluble Solid more_soluble More Soluble Salt (e.g., (S)-Amine-(S)-Acid) filtration->more_soluble Filtrate base_treatment Base Treatment (Liberation of Free Amine) less_soluble->base_treatment racemization Racemization & Recycle (Optional Loop) more_soluble->racemization final_product (R)-Chiral Intermediate base_treatment->final_product racemization->racemate

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of (±)-N-methyl-3-hydroxy-3-phenylpropylamine

  • Salt Formation: Dissolve racemic (±)-N-methyl-3-hydroxy-3-phenylpropylamine in a suitable solvent mixture (e.g., an aromatic solvent and a C1-C4 alcohol). Add a stoichiometric amount of (S)-(+)-mandelic acid.[9]

  • Crystallization: Heat the mixture to ensure complete dissolution (e.g., 60-80°C), then allow it to cool slowly to ambient temperature to induce crystallization of the less soluble diastereomeric salt, (R)-(-)-tomoxetine (S)-(+)-mandelate.[9]

  • Isolation: Isolate the precipitated solid by filtration and wash with a cold solvent to remove impurities.

  • Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) in a biphasic system (e.g., water and an organic solvent) to neutralize the mandelic acid and liberate the enantiomerically pure (R)-N-methyl-3-hydroxy-3-phenylpropylamine into the organic phase.[6]

  • Extraction & Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the desired chiral intermediate.

Strategic Approach 2: Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and atom-economical alternative to resolution by creating the desired stereocenter selectively from a prochiral starting material. The most prevalent strategy for Atomoxetine involves the asymmetric reduction of a prochiral ketone.

Causality and Experimental Rationale

This approach hinges on the use of a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of a carbonyl group. During the hydride transfer to the ketone, the catalyst creates a diastereomeric transition state, where one pathway is energetically favored, leading to the preferential formation of one enantiomer of the alcohol product.

Key starting materials for this strategy include 3-chloropropiophenone or β-aminoketones derived from Mannich reactions.[1][8] The choice of catalyst is paramount for achieving high enantioselectivity (ee).

  • Chiral Boranes: Reagents like (-)-diisopinocamphenylchloroborane ((-)-DIP-Chloride™) are effective but can be expensive and generate stoichiometric borane waste.[1][8]

  • CBS Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, using a chiral oxazaborolidine catalyst with a borane source, provides excellent enantioselectivity for the reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropan-1-ol.[4]

  • Transition Metal Catalysis: Catalysts based on Ruthenium or Iridium complexed with chiral ligands (e.g., chiral diamines and phosphines) are highly efficient, allowing for very low catalyst loadings (high turnover numbers), making them suitable for industrial-scale synthesis.[1][10][11]

Workflow and Data

G cluster_1 Asymmetric Reduction Workflow prochiral_ketone Prochiral Ketone (e.g., 3-Chloropropiophenone) asymmetric_reduction Asymmetric Reduction prochiral_ketone->asymmetric_reduction hydride_source Hydride Source (e.g., BH₃, H₂) hydride_source->asymmetric_reduction chiral_catalyst Chiral Catalyst (e.g., Ru-diamine complex) chiral_catalyst->asymmetric_reduction workup Workup & Purification asymmetric_reduction->workup chiral_alcohol Enantioenriched Alcohol (e.g., (S)-3-Chloro-1-phenylpropan-1-ol) workup->chiral_alcohol

Caption: General workflow for asymmetric reduction of a prochiral ketone.

Table 1: Comparison of Asymmetric Reduction Methods for Atomoxetine Intermediates

Starting MaterialCatalyst / ReagentChiral IntermediateYield (%)Enantiomeric Excess (ee%)Reference
3-Chloropropiophenone(-)-DIP-Chloride(S)-3-chloro-1-phenylpropan-1-olHigh>95%[1][8]
β-aminoketoneRuCl₂[(S)-DMSEGPHOS)][(S)-DAIPEN](R)-amino alcohol98.7%99%[8]
β-tertiary-amino ketoneIridium-Ferrocene Phosphine LigandChiral γ-amino alcoholup to 99%>99%[10]
Protocol: Asymmetric Hydrogenation of a β-Amino Ketone
  • Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the chiral catalyst, such as an Iridium-based complex with a tridentate ferrocene-based phosphine ligand.[10]

  • Reaction Setup: Add the β-amino ketone substrate (e.g., N-methyl-3-amino-1-phenylpropan-1-one hydrochloride) and a suitable solvent (e.g., toluene). Add a base (e.g., NaOtBu) if starting from the hydrochloride salt.[11]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to a predetermined pressure. Stir the reaction mixture at room temperature until substrate conversion is complete (monitored by HPLC or TLC).

  • Workup: Carefully vent the reactor. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude chiral γ-amino alcohol by column chromatography or crystallization to yield the highly enantioenriched (R)-N-methyl-3-hydroxy-3-phenylpropylamine.

Strategic Approach 3: Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the exquisite stereoselectivity of enzymes to perform chiral transformations, often under mild, environmentally friendly conditions. For Atomoxetine intermediates, this typically involves the kinetic resolution of a racemic alcohol.

Causality and Experimental Rationale

Kinetic resolution relies on an enzyme that preferentially reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a lipase such as Candida antarctica lipase B (CALB) is used to selectively acylate the (S)-enantiomer from a racemic mixture of 3-chloro-1-phenylpropan-1-ol.[12] This leaves the desired (R)-enantiomer behind as the unreacted alcohol.

To overcome the 50% yield limit of standard kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer.[12] This is achieved by adding a racemization catalyst (e.g., an acidic resin), which continuously converts the unreactive (R)-alcohol back into the racemic mixture, allowing the enzyme to theoretically convert the entire starting material into the single desired (S)-ester product, which is then hydrolyzed to the (R)-alcohol.

Workflow and Protocol

G cluster_2 Dynamic Kinetic Resolution (DKR) Workflow racemic_alcohol Racemic (±)-Alcohol (e.g., 3-chloro-1-phenylpropan-1-ol) resolution Enzymatic Acylation racemic_alcohol->resolution racemization In-situ Racemization racemic_alcohol->racemization acyl_donor Acyl Donor (e.g., 4-chlorophenyl ester) acyl_donor->resolution lipase Lipase (CALB) lipase->resolution racemization_cat Racemization Catalyst (e.g., Acidic Resin) racemization_cat->racemization ester_product (S)-Acylated Ester resolution->ester_product hydrolysis Hydrolysis (e.g., LiOH) ester_product->hydrolysis final_product (R)-Chiral Alcohol hydrolysis->final_product

Caption: Workflow for Dynamic Kinetic Resolution of a chiral alcohol.

Experimental Protocol: DKR of (±)-3-chloro-1-phenylpropan-1-ol

  • Reaction Setup: To a solution of racemic 3-chloro-1-phenylpropan-1-ol in an organic solvent, add the acyl donor (e.g., a 4-chlorophenol ester), the lipase catalyst (e.g., CALB), and the racemization catalyst (e.g., acidic resin CD550).[12]

  • Resolution: Stir the mixture at a controlled temperature. The lipase will selectively acylate the (S)-enantiomer, while the acidic resin racemizes the remaining (R)-enantiomer. Monitor the reaction for the formation of the (R)-(+)-3-chloro-1-phenylpropan-1-ol ester.

  • Isolation of Ester: Upon completion, filter off the enzyme and resin. Concentrate the solution to obtain the crude ester.

  • Hydrolysis: Hydrolyze the ester using a base such as lithium hydroxide (LiOH) in a suitable solvent system to yield the desired (R)-(+)-3-chloro-1-phenylpropan-1-ol.[12]

  • Purification: Purify the final product by extraction and distillation or chromatography to achieve high chemical and enantiomeric purity.

Final Conversion to (R)-Atomoxetine

Once the key chiral intermediate is obtained with high enantiomeric purity, the final steps converge on the target molecule.

G cluster_3 Convergent Synthesis of (R)-Atomoxetine cluster_A Route A cluster_B Route B start_A (S)-3-chloro-1-phenylpropan-1-ol amination SN2 Amination (Methylamine) (Inversion) start_A->amination intermediate_A (R)-N-methyl-3-hydroxy-3-phenylpropylamine amination->intermediate_A etherification Aryl Etherification (o-cresol, base or 2-fluorotoluene, SNAr) intermediate_A->etherification start_B Prochiral Ketone asym_red Asymmetric Reduction start_B->asym_red intermediate_B (R)-N-methyl-3-hydroxy-3-phenylpropylamine asym_red->intermediate_B intermediate_B->etherification final_product (R)-Atomoxetine etherification->final_product

Caption: Convergent pathways to (R)-Atomoxetine from key chiral intermediates.

  • From (R)-N-methyl-3-hydroxy-3-phenylpropylamine: The final step is the formation of the aryl ether bond. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction with 2-fluorotoluene in the presence of a strong base (e.g., KOH, NaH) and a polar aprotic solvent like DMSO, NMP, or DMI.[1][8]

  • From (S)-3-chloro-1-phenylpropan-1-ol: This intermediate requires amination prior to etherification. The reaction with methylamine proceeds via an Sₙ2 mechanism, which inverts the stereocenter to give the desired (R)-N-methyl-3-hydroxy-3-phenylpropylamine.[8] This product then follows the same etherification path described above.

Conclusion

The synthesis of enantiomerically pure (R)-Atomoxetine is a testament to the power of modern stereoselective chemistry. The choice of synthetic strategy is a critical decision in drug development, balancing factors of cost, efficiency, scalability, and environmental impact. While classical resolution remains a viable method, the field has decidedly shifted towards asymmetric synthesis. The use of highly efficient transition-metal catalysts and robust enzymatic processes provides more direct, atom-economical, and greener routes to the key chiral intermediates, (R)-N-methyl-3-hydroxy-3-phenylpropylamine and (S)-3-chloro-1-phenylpropan-1-ol. Continued innovation in catalysis and biocatalysis will undoubtedly lead to even more refined and sustainable methods for producing this vital medication, ensuring its availability to patients worldwide.

References

  • Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 16, 2026, from [Link]

  • Liu, C., Zhang, L., Cao, L., Xiong, Y., Ma, Y., Cheng, R., & Ye, J. (2022). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Communications Chemistry, 5(1), 63. Retrieved February 16, 2026, from [Link]

  • A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. (n.d.). ChemRxiv. Retrieved February 16, 2026, from [Link]

  • Method for preparing atomoxetine. (2012). Google Patents.
  • Asymmetric synthesis of chiral intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. (2022). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Atomoxetine. (2013). New Drug Approvals. Retrieved February 16, 2026, from [Link]

  • Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. (2018). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis of atomoxetine hydrochloride. (2006). Google Patents.
  • Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine. (2011). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Understanding the Synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 16, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Processes for the preparation of atomoxetine hydrochloride. (2008). Google Patents.
  • Processes for the preparation of atomoxetine hydrochloride. (2008). Google Patents.
  • Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. (2015). Google Patents.
  • Synthesis of atomoxetine hydrochloride. (2006). Google Patents.

Sources

Protocols & Analytical Methods

Method

Using Benzyl 3-hydroxy-3-phenylpropylcarbamate as a chiral building block

Abstract This application note details the strategic utilization of Benzyl 3-hydroxy-3-phenylpropylcarbamate (N-Cbz-3-hydroxy-3-phenylpropylamine) as a versatile chiral building block in the synthesis of norepinephrine r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Benzyl 3-hydroxy-3-phenylpropylcarbamate (N-Cbz-3-hydroxy-3-phenylpropylamine) as a versatile chiral building block in the synthesis of norepinephrine reuptake inhibitors (NRIs) and selective serotonin reuptake inhibitors (SSRIs), specifically targeting the Atomoxetine and Fluoxetine structural class. We present a validated workflow for the enzymatic kinetic resolution of the racemic scaffold to high enantiomeric excess (>99% ee), followed by a Mitsunobu inversion protocol to install the critical aryloxy ether linkage. This guide addresses the challenges of controlling stereochemistry at the benzylic position and provides a robust alternative to harsh nucleophilic aromatic substitution (


) methods.

Introduction: The -Amino Alcohol "Privileged Structure"

The 3-phenyl-3-aryloxypropylamine motif is a pharmacophore central to several blockbuster CNS drugs. The chirality at the benzylic carbon (C3) is the primary determinant of potency and selectivity.

  • (R)-Atomoxetine (Strattera): A norepinephrine reuptake inhibitor.

  • (R/S)-Fluoxetine (Prozac): An SSRI (marketed as racemate, though enantiomers exhibit distinct kinetics).

  • (S)-Duloxetine (Cymbalta): A thiophene analog sharing the same spatial arrangement.

Benzyl 3-hydroxy-3-phenylpropylcarbamate serves as an ideal "switchable" intermediate. The Carbobenzyloxy (Cbz) group provides robust amine protection that is stable to both acidic and basic conditions required for ether formation, yet is cleanly removed via hydrogenolysis, preserving the delicate benzylic ether linkage.

Strategic Workflow & Stereochemical Control

The core challenge is obtaining the correct enantiomer. Since the target drugs often require the (R)-configuration at the ether linkage, and Mitsunobu coupling proceeds with inversion of configuration , the synthetic strategy must begin with the (S)-alcohol .

Diagram 1: Retrosynthetic Logic & Stereochemical Inversion

G Target Target: (R)-Atomoxetine (Norepinephrine Reuptake Inhibitor) Ether Intermediate: (R)-Aryloxy Ether Ether->Target Protocol 3: 1. Pd/C, H2 (Deprotection) 2. Reductive Methylation Alcohol_S Building Block: (S)-N-Cbz-Alcohol (>99% ee) Alcohol_S->Ether Protocol 2: Mitsunobu Inversion (2-Cresol / DIAD / PPh3) Racemate Start: (rac)-N-Cbz-Alcohol Racemate->Alcohol_S Protocol 1: Enzymatic Resolution (Lipase PS-IM)

Caption: Strategic inversion pathway. Starting from the (S)-alcohol building block allows access to the bioactive (R)-ether configuration via Mitsunobu coupling.

Protocol 1: Enzymatic Kinetic Resolution (EKR)

Objective: To isolate (S)-Benzyl 3-hydroxy-3-phenylpropylcarbamate from the racemic mixture with high optical purity.

Principle: Lipases catalyze the transesterification of the (R)-enantiomer much faster than the (S)-enantiomer (Kazlauskas rule), leaving the desired (S)-alcohol unreacted.

Materials
  • Substrate: (rac)-Benzyl 3-hydroxy-3-phenylpropylcarbamate (10.0 g, 35 mmol).

  • Enzyme: Burkholderia cepacia lipase (Lipase PS-IM, immobilized on diatomite).[1]

  • Acyl Donor: Vinyl acetate (5.0 eq).

  • Solvent: Methyl tert-butyl ether (MTBE) (anhydrous).

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic substrate in 100 mL of anhydrous MTBE.

  • Initiation: Add vinyl acetate (16 mL, ~175 mmol) and Lipase PS-IM (1.0 g, 10% w/w relative to substrate).

  • Incubation: Stir the suspension at 35°C at 200 rpm. Monitor the reaction via Chiral HPLC (see Section 6) every 2 hours.

    • Critical Checkpoint: Stop the reaction when the conversion reaches 50-52%. The enantiomeric excess (ee) of the remaining (S)-alcohol should exceed 99%.[2][3]

  • Termination: Filter the mixture through a Celite pad to remove the immobilized enzyme. (The enzyme can be washed with MTBE and reused up to 5 times).

  • Separation: Concentrate the filtrate under reduced pressure. The residue contains the (S)-alcohol and the (R)-acetate.[1]

  • Purification: Separate via flash column chromatography (Silica gel, Hexane:EtOAc 80:20).

    • Fraction 1: (R)-Acetate (can be hydrolyzed and inverted if needed).

    • Fraction 2: (S)-Benzyl 3-hydroxy-3-phenylpropylcarbamate (Yield: ~42-45%, ee >99%).

Protocol 2: Mitsunobu Coupling (The "Chiral Switch")

Objective: To synthesize the Atomoxetine precursor (R)-configuration by coupling the (S)-building block with 2-cresol.

Mechanism: The reaction utilizes Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol, allowing the phenol (2-cresol) to attack via 

, inverting the stereocenter from (S) to (R).
Materials
  • Substrate: (S)-Benzyl 3-hydroxy-3-phenylpropylcarbamate (1.0 eq).

  • Nucleophile: 2-Cresol (1.2 eq).

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Toluene (anhydrous) – Preferred over THF for easier byproduct precipitation.

Step-by-Step Methodology
  • Preparation: Charge a dry reactor with (S)-substrate (1.43 g, 5.0 mmol),

    
     (1.97 g, 7.5 mmol), and 2-cresol (0.65 g, 6.0 mmol) in Toluene (25 mL). Cool to 0°C under 
    
    
    
    .
  • Addition: Add DIAD (1.52 g, 7.5 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • QC Check: Perform TLC (Hexane:EtOAc 3:1). The alcohol spot (

    
    ) should disappear; the ether product spot (
    
    
    
    ) should appear.
  • Workup:

    • Add Ethanol (1 mL) to quench excess DIAD.

    • Precipitate

      
       (Triphenylphosphine oxide) by adding Hexane (25 mL) and cooling to -10°C for 1 hour. Filter off the solids.
      
    • Concentrate the filtrate and purify via column chromatography.

  • Result: (R)-Benzyl 3-(2-methylphenoxy)-3-phenylpropylcarbamate .

Diagram 2: Reaction Workflow

Workflow Step1 Step 1: Dissolution (S)-Alcohol + PPh3 + 2-Cresol in Toluene (0°C) Step2 Step 2: Activation Dropwise addition of DIAD (Temp < 5°C) Step1->Step2 Step3 Step 3: Inversion (SN2) Stir 4-6h @ RT Formation of (R)-Ether Step2->Step3 Step4 Step 4: Purification Precipitate PPh3=O with Hexane Flash Chromatography Step3->Step4

Caption: Step-by-step execution of the Mitsunobu inversion protocol to ensure high yield and stereochemical integrity.

Analytical Quality Control

To ensure the protocol serves as a self-validating system, the following analytical parameters must be met.

Table 1: HPLC Method for Enantiomeric Purity

Parameter Condition
Column Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Amide bond) and 254 nm (Phenyl)
Retention Times (S)-Enantiomer: ~12.5 min (R)-Enantiomer: ~15.2 min

| Acceptance Criteria | ee > 99.0% for building block; ee > 98.0% for final ether |[2]

Handling & Stability Data

  • Storage: The Cbz-alcohol is stable at room temperature but should be stored at 2-8°C to prevent slow oxidation.

  • Safety: DIAD is a shock-sensitive explosive if concentrated/heated; always use in solution. 2-Cresol is toxic and corrosive.

  • Racemization Risk: The benzylic position is sensitive. Avoid strong Lewis acids (e.g.,

    
    ) or high temperatures (>80°C) in the presence of weak nucleophiles, which can trigger 
    
    
    
    pathways leading to racemization.

References

  • Liu, H., et al. (2000). "Chemo-enzymatic synthesis of duloxetine and its enantiomer." Chirality, 12(1), 26-29.

  • Kamal, A., et al. (2009). "Lipase-mediated resolution of γ-amino alcohols: Synthesis of fluoxetine and atomoxetine." Tetrahedron: Asymmetry, 20(11), 1267-1271.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Pfizer Inc. (2005). "Process for the preparation of Atomoxetine." U.S. Patent 7,507,861.

  • Greene, T.W., & Wuts, P.G.M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Cbz stability and removal).

Sources

Application

Application Note: Biocatalytic Kinetic Resolution of Benzyl 3-hydroxy-3-phenylpropylcarbamate

For: Researchers, scientists, and drug development professionals. Introduction The production of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The production of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile. Benzyl 3-hydroxy-3-phenylpropylcarbamate is a valuable chiral building block in the synthesis of various pharmaceutical agents. Traditional chemical methods for resolving racemates can be harsh, expensive, and environmentally taxing. Biocatalysis, particularly enzymatic kinetic resolution, offers a mild, highly selective, and sustainable alternative.[1] This application note provides a detailed protocol for the kinetic resolution of racemic Benzyl 3-hydroxy-3-phenylpropylcarbamate utilizing the highly selective enzyme Candida antarctica lipase B (CAL-B).

Lipases are a class of hydrolases that have demonstrated remarkable utility in organic synthesis due to their ability to function in non-aqueous environments and their broad substrate scope.[2] In the context of kinetic resolution, lipases catalyze the enantioselective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. The efficiency of such a resolution is quantified by the enantiomeric ratio (E), with higher values indicating greater selectivity.

This guide will detail the enzymatic transesterification protocol, the analytical method for monitoring the reaction and determining enantiomeric excess (ee), and provide insights into the underlying principles of this powerful technique.

Reaction Principle: Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic Benzyl 3-hydroxy-3-phenylpropylcarbamate is achieved through an irreversible transesterification reaction catalyzed by Candida antarctica lipase B (CAL-B). In this process, the enzyme selectively acylates one of the enantiomers of the secondary alcohol using an acyl donor, such as vinyl acetate. This results in the formation of an ester from one enantiomer, while the other enantiomer remains largely as the starting alcohol. The significant difference in the rate of acylation for the two enantiomers allows for their effective separation.

G cluster_0 Racemic Mixture cluster_1 Reaction Components cluster_2 Kinetic Resolution Products rac-Alcohol rac-Benzyl 3-hydroxy-3-phenylpropylcarbamate Enzyme Candida antarctica Lipase B (CAL-B) rac-Alcohol->Enzyme Substrate Binding S_Alcohol (S)-Alcohol (unreacted) Enzyme->S_Alcohol Slow reaction R_Ester (R)-Acetate (acylated) Enzyme->R_Ester Fast reaction Acyl_Donor Vinyl Acetate Acyl_Donor->Enzyme

Figure 1: Biocatalytic Kinetic Resolution Workflow.

Experimental Protocols

Materials and Reagents
  • Racemic Benzyl 3-hydroxy-3-phenylpropylcarbamate

  • Immobilized Candida antarctica lipase B (CAL-B, such as Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Hexane (HPLC grade, solvent)

  • 2-Propanol (HPLC grade)

  • Ethyl acetate (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • HPLC system with a chiral column and UV detector

Protocol 1: Enzymatic Kinetic Resolution

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols containing carbamate functionalities.[3]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic Benzyl 3-hydroxy-3-phenylpropylcarbamate (1.0 eq.) in hexane to a concentration of approximately 0.25 M.

  • Addition of Acyl Donor: Add vinyl acetate (4.0 eq.) to the solution.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (20 mg per 0.25 mmol of substrate).

  • Incubation: Stir the reaction mixture at a constant temperature (e.g., 35°C, 40°C, or 50°C) and monitor the progress by taking small aliquots at regular intervals (e.g., every 4-8 hours).[3] The optimal temperature can be determined through screening experiments to achieve a balance between reaction rate and enzyme stability.[3]

  • Reaction Monitoring: Analyze the aliquots by chiral HPLC (see Protocol 2) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Workup: Once the desired conversion is reached, filter off the enzyme. Wash the enzyme with ethyl acetate to recover any adsorbed product.

  • Extraction: Wash the combined organic filtrate with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis

The determination of enantiomeric excess (ee) is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

  • Sample Preparation: Dilute the aliquots from the reaction mixture with the HPLC mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: Use an HPLC system equipped with a UV detector. A polysaccharide-based chiral stationary phase, such as a Chiralcel® or Chiralpak® column, is recommended for the separation of carbamate-containing compounds.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent amylose-based column)

    • Mobile Phase: A mixture of n-hexane and 2-propanol. A typical starting point is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25°C

  • Data Analysis:

    • Calculate the conversion (c) using the peak areas of the substrate (AS) and the product (AP): c (%) = [AP / (AS + AP)] * 100

    • Determine the enantiomeric excess (ee) of the remaining substrate (eeS) and the formed product (eeP) from the peak areas of the respective enantiomers.

    • Calculate the enantiomeric ratio (E) using the following formula: E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] or E = ln[(1 - c)(1 - eeS)] / ln[(1 - c)(1 + eeS)]

Data Presentation

The following table presents hypothetical data from a screening of reaction conditions to illustrate the effect of temperature on the kinetic resolution.

EntryTemperature (°C)Time (h)Conversion (%)eeS (%)eeP (%)E-value
1352448>9996>200
2401650>9998>200
35012519897>200

Table 1: Influence of Temperature on the Kinetic Resolution of Benzyl 3-hydroxy-3-phenylpropylcarbamate.

Discussion

The successful kinetic resolution of Benzyl 3-hydroxy-3-phenylpropylcarbamate hinges on the high enantioselectivity of Candida antarctica lipase B. This enzyme possesses a well-defined active site with a stereospecificity pocket that preferentially accommodates one enantiomer of a secondary alcohol, leading to its faster acylation.[4][5] The choice of an appropriate acyl donor is also critical; vinyl acetate is often used as it is an activated ester and the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards the products.

Monitoring the reaction progress is essential to stop the reaction at the optimal point, which is theoretically at 50% conversion for a classic kinetic resolution. At this point, the enantiomeric excess of both the remaining substrate and the product are maximized. Over- or under-running the reaction will result in a decrease in the enantiomeric excess of one of the components.

The analytical methodology is equally important. The use of a polysaccharide-based chiral stationary phase in HPLC is a well-established technique for the separation of a wide range of enantiomers, including those with carbamate functionalities. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Conclusion

This application note provides a comprehensive and practical guide for the biocatalytic kinetic resolution of Benzyl 3-hydroxy-3-phenylpropylcarbamate using Candida antarctica lipase B. The detailed protocols for the enzymatic reaction and the chiral HPLC analysis, along with the scientific rationale, should enable researchers to successfully implement this efficient and environmentally benign method for the production of the enantiomerically enriched target molecule. This approach is a valuable tool for the synthesis of chiral intermediates in the pharmaceutical industry.

References

  • Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Org Biomol Chem. 2011 Jan 7;9(1):81-2. [Link]

  • Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. Biotechnol Lett. 2000;22(19):1541-1545. [Link]

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. 2017;7(21):5013-5020. [Link]

  • Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols. Biochemistry. 1995 Dec 26;34(51):16838-51. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Eur J Org Chem. 2015;(34):7493-7503. [Link]

  • Creating space for large secondary alcohols by rational redesign of Candida antarctica lipase B. Chembiochem. 2005 Feb;6(2):359-64. [Link]

  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Comput Struct Biotechnol J. 2023;21:1593-1597. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry. 2003;14(23):3805-3814. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Int J Mol Sci. 2021;22(23):12771. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules. 2018;23(12):3268. [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. 2015;20(8):14050-14062. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. 2021;11(1):10. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Sci Rep. 2020;10:1406. [Link]

  • Chiral HPLC Separations: A Technical Guide. Phenomenex. [Link]

  • Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). US EPA. [Link]

  • High-Throughput Mass-Spectrometry Monitoring for Multisubstrate Enzymes: Determining the Kinetic Parameters and Catalytic Activities of Glycosyltransferases. Angew Chem Int Ed Engl. 2004;43(42):5635-8. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. 2018;23(8):1858. [Link]

  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. 2001;13(6):285-93. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E. 2011;67(Pt 10):o2588. [Link]

  • 3-Amino-1-phenylpropan-1-ol. PubChem. [Link]

  • Cathinone. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cbz Deprotection of Benzyl 3-hydroxy-3-phenylpropylcarbamate

Current Status: Active Ticket ID: #CBZ-BnOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Module 1: Critical Analysis (The Chemoselectivity Paradox) You are encountering a classic chemoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #CBZ-BnOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Module 1: Critical Analysis (The Chemoselectivity Paradox)

You are encountering a classic chemoselectivity challenge. Your substrate, Benzyl 3-hydroxy-3-phenylpropylcarbamate , contains two functionalities sensitive to hydrogenolysis:

  • The N-Cbz carbamate (Target for cleavage).[1]

  • The Secondary Benzylic Alcohol (

    
    ).
    
The Mechanism of Failure

Standard catalytic hydrogenation (


) relies on the coordination of the aromatic ring to the palladium surface. Benzylic C-O bonds are weakened upon this coordination.
  • Primary Risk: In unpoisoned systems, Pd/C will cleave the benzylic alcohol C-O bond as fast as (or faster than) the Cbz group, leading to the over-reduced alkane byproduct (3-phenylpropylamine).

  • Secondary Risk: Acidic deprotection methods (e.g.,

    
    ) are contraindicated. They will cause rapid 
    
    
    
    substitution (forming the bromide) or
    
    
    elimination (forming the styrene derivative) due to the labile nature of the secondary benzylic carbocation.

Module 2: Troubleshooting Guides (FAQ)

Issue 1: "I am seeing a product mass of [M-16] in LCMS."

Diagnosis: Over-reduction (Hydroxyl hydrogenolysis). Root Cause: The catalyst activity is too high, allowing it to attack the benzylic alcohol. Corrective Action:

  • Immediate Fix: Switch to a poisoned catalyst system . The addition of nitrogen bases (Pyridine, Ammonia, or Ethylenediamine) occupies the most active sites on the Pd surface, which are responsible for the difficult C-O bond cleavage, while leaving sites available for the easier N-Cbz cleavage.

  • Protocol Adjustment: Add 0.5 - 1.0 equivalents of Pyridine or Ethylenediamine to your reaction mixture before adding the catalyst.

Issue 2: "The reaction is stalled; starting material persists."

Diagnosis: Catalyst Poisoning by Product. Root Cause: The product is a free primary amine. Free amines bind strongly to Pd, potentially arresting the catalytic cycle. Corrective Action:

  • If using unpoisoned Pd/C (and accepting risk): You would typically add acid (HCl) to protonate the amine, but do not do this with your substrate (acid sensitivity).

  • Recommended: Increase hydrogen pressure (balloon

    
     50 psi) or temperature (
    
    
    
    ) only if you are using the poisoned system described in Issue 1.
Issue 3: "Can I use transfer hydrogenation (Ammonium Formate)?"

Diagnosis: Method Suitability. Analysis: Standard transfer hydrogenation (Pd/C +


) is often more aggressive toward benzylic alcohols than 

gas. Recommendation: Use 1,4-cyclohexadiene as the hydrogen donor instead of ammonium formate. It is milder and shows better selectivity for Cbz over benzyl ethers/alcohols.

Module 3: Optimized Protocols (SOPs)

These protocols are ranked by selectivity for your specific substrate.

Protocol A: The "Sajiki" Method (Gold Standard for Selectivity)

Based on the work of Hironao Sajiki (Gifu Pharmaceutical University).

Rationale: Uses ethylenediamine (en) to create a Pd/C(en) complex in situ, which completely suppresses benzylic deoxygenation.

  • Preparation: Dissolve Benzyl 3-hydroxy-3-phenylpropylcarbamate (1.0 mmol) in MeOH (10 mL) or THF (if solubility is poor).

  • Poisoning: Add Ethylenediamine (1.0 mmol, 1.0 equiv) to the solution.

  • Catalyst: Add 10% Pd/C (10-20 wt% loading relative to substrate). Note: The en complexes with Pd in situ.

  • Reaction: Stir under

    
     atmosphere (balloon pressure is sufficient) at Room Temperature.
    
  • Monitoring: Check TLC/LCMS after 2 hours. The reaction may be slower than standard hydrogenolysis (up to 12-24h).

  • Workup: Filter through Celite. Concentrate. The ethylenediamine can be removed by a quick aqueous wash or resin capture if not volatile enough.

Protocol B: The Pyridine Modification (Field Alternative)

Use this if Ethylenediamine is unavailable.

  • Solvent: Use Ethyl Acetate (EtOAc) instead of MeOH. EtOAc is less promoting of hydrogenolysis than protic solvents.

  • Additive: Add Pyridine (0.5 equiv).

  • Conditions: 10% Pd/C,

    
     (1 atm), RT.
    
  • Note: Pyridine is easier to remove (evaporation/azeotrope) than ethylenediamine but slightly less selective.

Protocol C: Lewis Acid (Non-Hydrogenolytic)

Use ONLY if hydrogenolysis fails completely.

Reagent:


 / N,N-Dimethylaniline.
Warning:  High risk of dehydration.
  • Dissolve substrate in Anisole (scavenger).

  • Add

    
     (3 equiv) at 
    
    
    
    .
  • Critical: Quench immediately upon consumption of SM.

Module 4: Visualization & Logic

Reaction Pathway & Selectivity

This diagram illustrates the kinetic competition between the desired pathway and the over-reduction pathway.

ReactionPathway Substrate Substrate (Bn-CH(OH)-...-NH-Cbz) Cond_Std Std Pd/C, H2 (Fast, Non-selective) Substrate->Cond_Std Cond_Poison Pd/C(en) or Pyridine (Selective) Substrate->Cond_Poison Intermediate Free Amine (Bn-CH(OH)-...-NH2) SideProduct Over-Reduced Alkane (Bn-CH2-...-NH2) Intermediate->SideProduct Extended reaction time (Over-exposure) Cond_Std->Intermediate k1 (Cbz removal) Cond_Std->SideProduct k2 (OH removal) (k2 ≈ k1) Cond_Poison->Intermediate k1' (Cbz removal) Cond_Poison->SideProduct k2' << k1' (Suppressed)

Caption: Kinetic competition in catalytic hydrogenolysis. Standard conditions (Top) lead to significant byproduct formation. Poisoned conditions (Bottom) retard the deoxygenation rate (


) significantly more than the deprotection rate (

).
Troubleshooting Decision Tree

DecisionTree Start Start: Cbz Deprotection Q1 Is the Benzylic OH intact? Start->Q1 Success Isolate Product Q1->Success Yes Issue_Red Over-Reduction Detected Q1->Issue_Red No Yes Yes No No (Mass M-16) Action1 Switch to Pd/C(en) (Sajiki Method) Issue_Red->Action1 Q2 Did reaction stall? Action1->Q2 Q2->Success No Action2 Increase H2 Pressure (Do NOT add acid) Q2->Action2 Yes Stall_Yes Yes Stall_No No

Caption: Logic flow for diagnosing and correcting deprotection failures.

References

  • Sajiki, H. , Hirota, K. (1998).[2] Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine, or Ammonium Acetate. Tetrahedron. Link

  • Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. Link

  • Hattori, K. , Sajiki, H., Hirota, K. (2001). Chemoselective Control of Hydrogenation by Using a Pd/C-Ethylenediamine Complex Catalyst. Tetrahedron. Link

  • Wuts, P. G. M. , Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (See Chapter on Protection for the Amino Group). Link

Sources

Optimization

Technical Support Center: Overcoming Poor Enantiomeric Excess in Benzyl 3-hydroxy-3-phenylpropylcarbamate Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) in the synthesis of Benzyl 3-hydroxy-3-phenylpropylcarbamate.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of Benzyl 3-hydroxy-3-phenylpropylcarbamate that can lead to suboptimal enantiomeric excess.

Q1: What are the primary synthetic routes to Benzyl 3-hydroxy-3-phenylpropylcarbamate, and which steps are critical for establishing high enantiomeric excess?

The synthesis of enantiomerically enriched Benzyl 3-hydroxy-3-phenylpropylcarbamate, a chiral β-amino alcohol derivative, typically involves one of two main strategies:

  • Asymmetric Reduction of a Prochiral Ketone: This is a highly efficient method that involves the enantioselective reduction of a β-keto ester or a similar prochiral ketone precursor.[1] The key to achieving high enantiomeric excess lies in the selection of the chiral catalyst and reaction conditions. Ruthenium-based catalysts, particularly those with chiral diamine ligands like TsDPEN, are widely used for asymmetric transfer hydrogenation of ketones, often yielding high optical purities.[2][3][4]

  • Synthesis from a Chiral Precursor: This approach begins with an already enantiomerically pure starting material, such as a chiral amino acid or another molecule from the "chiral pool."[5] While this can be a robust method, the final enantiomeric excess is entirely dependent on the optical purity of the starting material.

The most critical step for enantioselectivity is the asymmetric transformation, whether it's the reduction of the ketone or the introduction of the chiral center from a precursor.

Q2: My enantiomeric excess is consistently low. What are the most common culprits?

Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several factors:

  • Catalyst Issues: The purity, activity, and correct enantiomeric form of the chiral catalyst are paramount.[6] Contamination or degradation of the catalyst can significantly diminish enantioselectivity.

  • Reaction Conditions: Temperature, solvent, and pressure can all dramatically influence the outcome of an asymmetric reaction.[7][8] Even seemingly minor deviations from optimized conditions can lead to a drop in ee.

  • Racemization: The desired enantiomer may be forming initially, but subsequent reaction conditions or workup procedures could be causing it to racemize.[9][10] This is particularly relevant if the product is exposed to acidic or basic conditions for prolonged periods.[9]

  • Substrate Quality: The purity of the starting materials is crucial. Impurities can interfere with the catalyst or promote side reactions that lower the overall enantioselectivity.

Q3: How can I accurately determine the enantiomeric excess of my product?

Accurate determination of enantiomeric excess is essential for optimizing your synthesis. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[11][12] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.[12][13]

For compounds like Benzyl 3-hydroxy-3-phenylpropylcarbamate, which contain both an alcohol and an amine functional group, polysaccharide-based CSPs are often effective.[12] If the compound lacks a strong UV chromophore, derivatization with a UV-active or fluorescent tag may be necessary for detection.[12][14]

Other techniques for determining ee include:

  • Gas Chromatography (GC) with a chiral stationary phase: Similar to HPLC, but for volatile compounds.[14]

  • Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

  • Circular Dichroism (CD) spectroscopy. [15]

Q4: Can the carbamate formation step itself cause racemization?

While the formation of the carbamate from the chiral amino alcohol is generally not expected to cause racemization at the newly formed stereocenter, the reaction conditions must be carefully controlled. Strong bases or high temperatures could potentially lead to racemization, especially if there are acidic protons adjacent to the stereocenter.[9] It is advisable to use mild conditions for the carbamoylation step. Some studies have shown that chiral substrates can survive carbamate synthesis conditions without racemization.[16]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues leading to poor enantiomeric excess.

Guide 1: Low ee% in Asymmetric Transfer Hydrogenation of the β-Keto Precursor

Asymmetric transfer hydrogenation is a powerful tool, but its success hinges on several factors.[2][4]

Symptoms:

  • The yield of the desired β-hydroxy carbamate is acceptable, but the enantiomeric excess is below the target value.

  • Inconsistent ee% values are observed between batches.

Diagnostic Workflow:

Caption: Diagnostic workflow for low ee% in asymmetric transfer hydrogenation.

Troubleshooting and Optimization Protocol:

  • Catalyst and Ligand Screening:

    • The choice of chiral ligand is critical. For the reduction of aryl ketones, ligands such as (S,S)- or (R,R)-TsDPEN complexed with a ruthenium precursor are often highly effective.[2][3]

    • If results are still suboptimal, consider screening a panel of different chiral ligands.

    Ligand FamilyExample LigandsExpected Outcome
    Diamines(S,S)-TsDPEN, (R,R)-TsDPENHigh ee for aryl ketones[2][4]
    Amino AlcoholsChiral amino alcohol ligandsCan be effective for various ketones[4]
    DiphosphinesBINAPOften used in direct hydrogenation[17]
  • Solvent and Hydrogen Source Optimization:

    • The hydrogen donor and solvent system can significantly impact enantioselectivity.[2][18]

    • Formic acid/triethylamine mixtures are common hydrogen sources for transfer hydrogenation.[4] Isopropanol can also be used.[2][18]

    • Screen different solvents such as methanol, ethanol, and dichloromethane.

  • Temperature and Concentration Effects:

    • Lowering the reaction temperature can sometimes improve enantioselectivity, though it may slow down the reaction rate.

    • Perform a temperature screen (e.g., from -20°C to room temperature) to find the optimal balance.

    • Varying the substrate concentration can also influence the outcome.

Guide 2: Racemization During Workup and Purification

Achieving high enantiomeric excess in the reaction is only half the battle. The product must be isolated without loss of optical purity.

Symptoms:

  • In-process analysis (e.g., crude reaction mixture) shows high ee%, but the final isolated product has a significantly lower ee%.

  • The ee% decreases with each purification step.

Diagnostic Workflow:

Caption: Diagnostic workflow for racemization during workup and purification.

Strategies to Prevent Racemization:

  • Mild Workup Procedures:

    • Avoid prolonged exposure to strongly acidic or basic conditions.[9] If an acid or base is used, neutralize the mixture promptly and gently.

    • Use buffered solutions for extractions where possible.

  • Purification Considerations:

    • Chromatography: Be mindful of the stationary phase. Silica gel can be slightly acidic and may cause racemization of sensitive compounds. Consider using deactivated silica or an alternative stationary phase like alumina.

    • Distillation/Crystallization: If purification involves heating, minimize the time the product is at elevated temperatures. High vacuum distillation at lower temperatures is preferable. For crystallization, screen various solvents to find conditions that allow for crystallization at or below room temperature.

  • Enrichment of Enantiomeric Excess:

    • If a slight loss of ee is unavoidable, consider a final crystallization step to enrich the enantiomeric excess of the final product.[19] This is often effective if the product is a crystalline solid.

III. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a starting point for the asymmetric transfer hydrogenation of a β-keto ester precursor.

  • Catalyst Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in an appropriate solvent (e.g., dichloromethane). Stir for the recommended time to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the β-keto ester substrate in the chosen solvent (e.g., a mixture of formic acid and triethylamine, or isopropanol with a base like tBuOK).[18]

  • Reaction Execution: Add the prepared catalyst solution to the substrate solution. Stir the reaction mixture at the optimized temperature for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure at a low temperature.

  • Analysis: Determine the yield and enantiomeric excess of the crude product using chiral HPLC.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination

This protocol outlines a general approach for developing a chiral HPLC method to determine the ee of Benzyl 3-hydroxy-3-phenylpropylcarbamate.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose. These are known to be effective for a wide range of chiral compounds, including amino alcohols.[12][20]

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

    • If separation is not achieved, screen different alcohol modifiers and vary their percentage.

    • If normal-phase is unsuccessful, switch to a reversed-phase mobile phase, such as a mixture of water or a buffer with acetonitrile or methanol.[21]

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition to improve resolution.

    • Adjust the flow rate to balance separation efficiency and analysis time.

    • Ensure the column temperature is controlled and consistent.

  • Peak Identification:

    • Inject a racemic standard to identify the retention times of both enantiomers.

    • If available, inject a sample enriched in one enantiomer to confirm peak identity.

IV. References

  • Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO., INC.

  • Noyori, R., et al. (2006). Asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed.

  • Gladiali, S., & Alberico, E. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA.

  • Sánchez, J. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.

  • Zhang, X., et al. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Publications.

  • Leung, K. C.-F., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.

  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. BenchChem.

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.

  • Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate.

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.

  • Racemization. Wikipedia.

  • Chiral HPLC Separations. Phenomenex.

  • The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University.

  • Methods for improving the enantiomeric excess (ee) of (R)-(-)-1,2-Propanediol. BenchChem.

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.

  • Processes to separate enantiomers. SciSpace.

  • Asymmetric synthesis. Britannica.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate.

  • Enantioselective Reduction of β-Keto Esters. ResearchGate.

  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Analysis of Benzyl 3-hydroxy-3-phenylpropylcarbamate: A Comparative Approach

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate, a molecule of interest in medicinal chemistry. We will dissect the intricacies of its spectrum, paying close attention to the influence of its stereocenter on proton chemical environments. To provide a richer context, a comparative analysis with the structurally related but achiral Benzyl N-(3-hydroxypropyl)carbamate will be presented. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of NMR spectral interpretation for complex organic molecules.

The Significance of Structural Verification

Benzyl 3-hydroxy-3-phenylpropylcarbamate possesses a chiral center at the carbon bearing the hydroxyl and phenyl groups. This stereocenter renders the molecule chiral, a feature with profound implications for its biological activity. Consequently, rigorous structural confirmation is not merely a procedural step but a critical aspect of its development. 1H NMR spectroscopy offers a powerful, non-destructive method to probe the molecular architecture, providing information on the connectivity of atoms and their spatial relationships.

Experimental Protocol: Acquiring High-Quality 1H NMR Data

To ensure the reliability of the spectral data discussed herein, a standardized experimental protocol is essential. The following outlines a robust methodology for acquiring the 1H NMR spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at approximately 7.26 ppm, which can serve as an internal reference.

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for high-resolution spectra on modern NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters:

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the analysis of complex spin systems.

  • Pulse Sequence: A standard single-pulse experiment is generally adequate for routine 1H NMR acquisition.

  • Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures that all protons have fully relaxed, leading to accurate integration.

Deconstructing the 1H NMR Spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate

The presence of a chiral center at C3 significantly influences the 1H NMR spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate. Specifically, the methylene protons on the propyl chain (at C2) become diastereotopic.[1][2][3] Diastereotopic protons are chemically non-equivalent and, therefore, are expected to have different chemical shifts and couple to each other.[4][5]

Predicted 1H NMR Data for Benzyl 3-hydroxy-3-phenylpropylcarbamate

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
Phenyl-H (C6H5-CH)7.20 - 7.40m-5H
Benzyl-H (C6H5-CH2)7.20 - 7.40m-5H
Benzyl-CH25.10s-2H
NH5.0 - 5.5br s-1H
CH-OH4.80 - 4.90dd8.0, 4.01H
CH2-N3.20 - 3.40m-2H
CHaHb-CH(OH)1.80 - 2.00m-2H
OHVariablebr s-1H

Analysis of Key Signals:

  • Aromatic Protons (Phenyl-H and Benzyl-H): The ten protons from the two phenyl rings are expected to resonate in the aromatic region, typically between δ 7.20 and 7.40 ppm, as a complex multiplet.

  • Benzyl Methylene Protons (Benzyl-CH2): The two protons of the benzylic methylene group are chemically equivalent and will appear as a sharp singlet around δ 5.10 ppm.

  • Carbamate NH Proton: The proton attached to the nitrogen atom of the carbamate group is expected to appear as a broad singlet in the range of δ 5.0 - 5.5 ppm. Its chemical shift and broadness can be influenced by solvent and concentration due to hydrogen bonding.

  • Methine Proton (CH-OH): The proton on the chiral center, deshielded by both the phenyl group and the hydroxyl group, is predicted to resonate as a doublet of doublets (dd) between δ 4.80 and 4.90 ppm. It will be coupled to the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons Adjacent to Nitrogen (CH2-N): These protons are expected to appear as a multiplet in the region of δ 3.20 - 3.40 ppm, coupled to the adjacent methylene protons.

  • Diastereotopic Methylene Protons (CHaHb-CH(OH)): This is the most complex and informative region of the spectrum. Due to the adjacent chiral center, the two protons of this methylene group (Ha and Hb) are in different chemical environments.[1] This diastereotopicity leads to distinct chemical shifts for Ha and Hb.[2][3] They will appear as a complex multiplet, often referred to as an ABXY system, in the range of δ 1.80 - 2.00 ppm. They will exhibit geminal coupling to each other and vicinal coupling to the methine proton and the methylene protons adjacent to the nitrogen.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet that can be exchanged with D2O.

A Comparative Analysis: Benzyl N-(3-hydroxypropyl)carbamate

To highlight the impact of the chiral center, we will now compare the predicted spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate with the known data for Benzyl N-(3-hydroxypropyl)carbamate.[6][7] The latter lacks the phenyl group at the 3-position and is, therefore, achiral.

1H NMR Data for Benzyl N-(3-hydroxypropyl)carbamate

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Benzyl-H (C6H5-CH2)7.30 - 7.40m-5H
Benzyl-CH25.09s-2H
NH5.20br s-1H
CH2-OH3.65t6.22H
CH2-N3.26q6.42H
CH2-CH2-CH21.74p6.32H
OHVariablebr s-1H

Key Differences and Insights:

  • Absence of Diastereotopicity: The most striking difference is the simplicity of the propyl chain signals in Benzyl N-(3-hydroxypropyl)carbamate. In this achiral molecule, the methylene protons at each position are chemically equivalent.

  • Splitting Patterns: The methylene group adjacent to the hydroxyl group (CH2-OH) appears as a clean triplet due to coupling with the adjacent methylene group. Similarly, the methylene group next to the nitrogen (CH2-N) is a quartet (or more accurately, a triplet of triplets appearing as a quartet) due to coupling with both adjacent methylene groups. The central methylene group appears as a pentet (or quintet). This contrasts sharply with the complex multiplet expected for the diastereotopic protons in Benzyl 3-hydroxy-3-phenylpropylcarbamate.

  • Chemical Shifts: The absence of the deshielding phenyl group at the 3-position in Benzyl N-(3-hydroxypropyl)carbamate results in an upfield shift of the adjacent methylene protons.

Visualizing the Structural Logic

The following diagrams illustrate the key structural features and their implications for the 1H NMR spectra.

G cluster_0 Benzyl 3-hydroxy-3-phenylpropylcarbamate a Phenyl-H b Benzyl-H c Benzyl-CH2 d NH e CH-OH (Chiral Center) g Diastereotopic CH2 e->g Induces Diastereotopicity f CH2-N h OH

Caption: Logical relationship in Benzyl 3-hydroxy-3-phenylpropylcarbamate.

G cluster_1 1H NMR Analysis Workflow A Sample Preparation (CDCl3, TMS) B Data Acquisition (400 MHz Spectrometer) A->B C Spectral Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Signal Assignment (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation D->E

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate serves as an excellent case study in the detailed structural analysis of chiral molecules. The presence of a stereocenter introduces the phenomenon of diastereotopicity, leading to a more complex and information-rich spectrum compared to its achiral analogue, Benzyl N-(3-hydroxypropyl)carbamate. A thorough understanding of concepts such as chemical equivalence, diastereotopicity, and spin-spin coupling is indispensable for the accurate interpretation of such spectra. By employing high-field NMR and careful analysis, researchers can confidently elucidate the structure of complex organic molecules, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • Diastereotopic protons in acyclic compounds. (2025, July 17).
  • 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
  • Tables For Organic Structure Analysis.
  • Supplementary Material. The Royal Society of Chemistry.
  • Zhang, Q., & Hao-Y. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst.
  • Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.
  • Methyl carbamate(598-55-0) 1H NMR spectrum. ChemicalBook.
  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.
  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
  • Vicinal H-1-H-1 NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. (2025, August 10). ResearchGate.
  • From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have.
  • NMR Coupling Constants. Chemical Instrumentation Facility.
  • 1 H– 1 H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.
  • H NMR coupling and coupling constants. (2019, December 11). YouTube.
  • NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. (2014, September 1). SciSpace.
  • Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | CID 562256. PubChem.
  • Benzyl N-(3-hydroxypropyl)carbamate. CymitQuimica.

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of Benzyl 3-hydroxy-3-phenylpropylcarbamate

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. Benzyl 3-hydroxy-3-phenylpropylcarbamate, a molecule possessing key structural motifs relevant to medicinal chemistry, presents a unique analytical challenge due to its chiral center and susceptibility to degradation. This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for its comprehensive purity evaluation: a robust, stability-indicating Reversed-Phase (RP-HPLC) method and a specific Chiral HPLC method. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental data needed to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Imperative: Beyond Percent Purity

The structure of Benzyl 3-hydroxy-3-phenylpropylcarbamate—featuring a carbamate linkage, a hydroxyl group, and a stereocenter—necessitates a multi-faceted approach to purity analysis. A suitable analytical method must not only quantify the main component but also separate and detect a range of potential impurities, including:

  • Process-related impurities: Residual starting materials, synthetic by-products, and intermediates.

  • Degradation products: Impurities formed under stress conditions such as acid, base, oxidation, heat, and light. A method capable of separating these degradants is termed "stability-indicating."[1][2]

  • Enantiomeric impurities: The opposite enantiomer, which may exhibit different pharmacological or toxicological properties.

This guide will compare a standard RP-HPLC method, designed to be a workhorse for general purity and stability assessment, against a specialized Chiral HPLC method, essential for controlling the stereochemical integrity of the molecule.

Method 1: The Workhorse - Stability-Indicating RP-HPLC

This method is designed for broad applicability in monitoring reaction progress, assessing the purity of starting materials, and performing stability testing. The primary goal is to separate the main peak from all potential process-related impurities and degradation products.

Rationale for Method Design

The choice of a C18 stationary phase is based on the hydrophobic nature of the benzyl and phenyl groups in the analyte. A gradient elution with acetonitrile and water is employed to ensure the timely elution of the main compound while providing sufficient resolution for earlier and later eluting impurities. The acidic modifier (phosphoric acid) is used to sharpen peak shape by suppressing the ionization of any potential acidic or basic functional groups. UV detection at 211 nm is selected based on the absorbance of the carbamate and phenyl moieties, providing good sensitivity.[1]

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the Benzyl 3-hydroxy-3-phenylpropylcarbamate sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Agilent XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 211 nm.

    • Injection Volume: 10 µL.

  • Forced Degradation Study:

    • To demonstrate the stability-indicating nature of the method, the analyte is subjected to stress conditions as recommended by ICH guidelines.[2][3]

    • Acid Hydrolysis: 1 mg/mL in 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 1 mg/mL in 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

    • Photolytic Degradation: Solution (1 mg/mL) exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

    • A control sample is analyzed alongside the stressed samples.[3]

Method 2: The Specialist - Chiral HPLC for Enantiomeric Purity

The presence of a chiral center at the 3-position necessitates a method to control enantiomeric purity. Standard RP-HPLC columns cannot distinguish between enantiomers. This requires a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[4][5]

Rationale for Method Design

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and effective for separating a wide range of chiral compounds, including those with aromatic and carbamate functionalities.[5][6] An amylose-based column with a carbamate derivative (e.g., Chiralpak AD) is selected for this comparison. The mobile phase, typically a mixture of a hydrocarbon (like heptane) and an alcohol (like isopropanol), is chosen to promote the chiral recognition interactions.[5] This isocratic method is optimized for the specific separation of the two enantiomers.

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the Benzyl 3-hydroxy-3-phenylpropylcarbamate sample in the mobile phase to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP.

    • Mobile Phase: n-Heptane / Isopropanol (80:20, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

Comparative Study Workflow

The following diagram outlines the logical flow of the comparative analysis, from sample handling and stress testing to data acquisition and final method evaluation.

G cluster_prep 1. Sample Preparation & Stressing cluster_analysis 2. HPLC Analysis cluster_eval 3. Data Evaluation Sample Bulk Drug Substance Prep Prepare Stock Solution (1 mg/mL) Sample->Prep ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat, Light) Prep->ForcedDeg RP_HPLC Method 1: RP-HPLC (Stability-Indicating) Prep->RP_HPLC Unstressed Sample Chiral_HPLC Method 2: Chiral HPLC (Enantiomeric Purity) Prep->Chiral_HPLC Unstressed Sample ForcedDeg->RP_HPLC Stressed Samples Compare Compare Performance: - Resolution - Specificity - Run Time RP_HPLC->Compare Chiral_HPLC->Compare Validate Method Validation (ICH Q2) - Accuracy, Precision, Linearity Compare->Validate G cluster_achiral Method 1: Achiral Separation (RP-HPLC) cluster_chiral Method 2: Chiral Recognition (Chiral HPLC) C18 C18 Stationary Phase R_En R-Enantiomer R_En->C18 Identical Interaction S_En S-Enantiomer S_En->C18 Identical Interaction CSP Chiral Stationary Phase (CSP) R_En2 R-Enantiomer R_En2->CSP Stronger Interaction (More Retained) S_En2 S-Enantiomer S_En2->CSP Weaker Interaction (Less Retained)

Caption: Achiral vs. Chiral Separation Mechanisms.

Conclusion and Recommendations

The purity analysis of Benzyl 3-hydroxy-3-phenylpropylcarbamate cannot be adequately addressed by a single HPLC method. A comprehensive quality control strategy requires the orthogonal application of both a stability-indicating RP-HPLC method and a specific Chiral HPLC method.

  • For process development, routine quality control of non-chiral impurities, and stability studies, the RP-HPLC method (Method 1) is indispensable. Its ability to separate a wide array of potential impurities and degradants is critical for ensuring the overall purity and stability of the substance. [7][8]

  • For final product release, characterization of the chiral drug substance, and in any study where racemization is a concern, the Chiral HPLC method (Method 2) is mandatory. It is the only way to confirm the stereochemical integrity and quantify the enantiomeric excess of the final product.

By employing both methods in a complementary fashion, researchers and drug development professionals can build a comprehensive analytical package that satisfies stringent scientific and regulatory standards, ultimately ensuring the quality and safety of the final pharmaceutical product. Method validation for both procedures should be performed according to current ICH Q2(R2) guidelines to ensure the data is reliable and fit for its intended purpose. [9][10][11]

References

  • Seshadri, R. et al. (2013). RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • SIELC Technologies. Separation of Benzyl carbamate on Newcrom R1 HPLC column. Available at: [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Method Validation Guidelines. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. Available at: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • IntuitionLabs.ai. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Brzezińska, A. et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports. Available at: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Kálmán-Szekeres, Z. et al. (2015). Live qualification/validation of purity methods for protein products. Purdue University. Available at: [Link]

  • Zaggout, F. R. et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • El-Gindy, A. et al. (2010). Validated chromatographic methods for the simultaneous determination of antipyrine, benzocaine in the presence of p-aminobenzoic acid. Journal of the Iranian Chemical Society. Available at: [Link]

  • Hroboňová, K. et al. (2004). [Separation of enantiomers of phenylcarbamic acid derivatives by HPLC method]. Ceska a Slovenska farmacie. Available at: [Link]

  • Powers, R. et al. (2018). A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples. Molecules. Available at: [Link]

  • Hroboňová, K. et al. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]

  • National Center for Biotechnology Information. Benzyl carbamate. PubChem Compound Database. Available at: [Link]

  • Harmita, H. et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry. Available at: [Link]

  • Orochem Technologies Inc. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation. YouTube. Available at: [Link]

  • Hwang, B. et al. (1994). High-performance liquid chromatographic determination of the N-ethyl tricarbamate ester pro-drug of fenoldopam utilizing simultaneous post-column hydrolysis and fluorescence derivatization. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • González-García, E. et al. (2018). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Advances. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation of Benzyl 3-hydroxy-3-phenylpropylcarbamate

Technical Guide: Mass Spectrometry Characterization of Benzyl 3-hydroxy-3-phenylpropylcarbamate Executive Summary Compound: Benzyl 3-hydroxy-3-phenylpropylcarbamate (N-Cbz-3-hydroxy-3-phenylpropylamine). Role: Critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Characterization of Benzyl 3-hydroxy-3-phenylpropylcarbamate

Executive Summary

  • Compound: Benzyl 3-hydroxy-3-phenylpropylcarbamate (N-Cbz-3-hydroxy-3-phenylpropylamine).

  • Role: Critical synthetic intermediate and process-related impurity in the manufacturing of Fluoxetine (Prozac) , Atomoxetine , and Nisoxetine .

  • Application: Impurity profiling, metabolite identification, and genotoxic impurity risk assessment.[1]

  • Core Challenge: Distinguishing the labile benzylic alcohol moiety from its dehydrated (styrene) and oxidized (ketone) analogs due to facile in-source fragmentation.

Technical Deep Dive: Fragmentation Mechanics

The mass spectral behavior of Benzyl 3-hydroxy-3-phenylpropylcarbamate is governed by two competing functionalities: the labile benzylic hydroxyl group and the carbamate (Cbz) protecting group .

Ionization & Precursor Stability
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is the industry standard.

  • Adducts: Forms predominantly [M+H]+ (m/z ~286.1) and [M+Na]+ (m/z ~308.1).

  • In-Source Instability: The benzylic hydroxyl group is highly prone to in-source dehydration (loss of 18 Da), generating a pseudo-molecular ion identical to the dehydrated impurity (styrene derivative).

Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the [M+H]+ ion follows three distinct pathways:

  • Pathway A: Benzylic Dehydration (Dominant)

    • Mechanism: Protonation of the hydroxyl group leads to the expulsion of H₂O, stabilizing the resulting carbocation via resonance with the phenyl ring (styrene-like structure).

    • Transition: m/z 286 → m/z 268 (Base Peak in high-energy spectra).

    • Significance: This fragment is isobaric with the protonated molecular ion of the dehydrated impurity.

  • Pathway B: Cbz Group Cleavage

    • Mechanism: The carbamate linkage cleaves to release the stable tropylium ion or neutral benzyl alcohol.

    • Diagnostic Ion: m/z 91 (Tropylium, C₇H₇⁺).

    • Neutral Loss: Loss of Benzyl Alcohol (108 Da) to form a cyclic isocyanate or oxazinone species (m/z 178).

  • Pathway C: Combined Fragmentation

    • Sequential loss of water and the Cbz group yields the bare phenyl-allyl amine backbone.

Comparative Analysis: Product vs. Alternatives

In impurity profiling, this compound must be distinguished from its direct structural analogs.

FeatureTarget Compound (Alcohol)Alternative 1: Dehydrated Impurity (Styrene)Alternative 2: Keto-Impurity (Oxidation)
Structure Ph-CH(OH)-CH2-CH2-NH-CbzPh-CH=CH-CH2-NH-CbzPh-C(=O)-CH2-CH2-NH-Cbz
Precursor (m/z) 286.1 268.1 284.1
Key Fragment 268.1 (Loss of H₂O)91.0 (Benzyl)91.0 (Benzyl)
Neutral Loss -18 Da (H₂O), -108 Da (BnOH)-108 Da (BnOH)-108 Da (BnOH)
Differentiation Retention Time (Polar)Retention Time (Non-polar)Mass Shift (-2 Da)
Risk In-source fragmentation mimics Styrene.Stable precursor.Stable precursor.

Performance Verdict:

  • Sensitivity: High (due to Cbz group protonation).

  • Specificity: Moderate. Requires chromatographic resolution from the dehydrated impurity because the mass spectrometer can artificially generate the "impurity" signal from the pure standard via in-source dehydration.

Visualization: Fragmentation Pathway[2][3][4]

FragmentationPathway M_H [M+H]+ Precursor m/z 286 (Benzylic Alcohol) Dehydrated [M+H - H2O]+ m/z 268 (Styrene-like Cation) M_H->Dehydrated Dehydration (-18 Da) Dominant Pathway Tropylium Tropylium Ion m/z 91 (Diagnostic Cbz) M_H->Tropylium Cbz Cleavage (-195 Da) Cyclic Cyclic Urethane m/z 178 (Loss of BnOH) M_H->Cyclic Loss of BnOH (-108 Da) Dehydrated->Tropylium Cbz Cleavage Backbone Amine Backbone m/z 117 (Ph-CH=CH-CH2+) Dehydrated->Backbone Loss of Cbz

Caption: ESI-MS/MS fragmentation tree showing the competition between benzylic dehydration (red) and carbamate cleavage (yellow/green).

Experimental Protocol: Optimization for Impurity Profiling

To ensure data integrity and prevent false positives (identifying the alcohol as the dehydrated impurity), follow this self-validating protocol.

Step 1: Chromatographic Separation (Critical)
  • Objective: Physically separate the alcohol from the dehydrated impurity before ionization to rule out in-source artifacts.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 mm x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. The alcohol (polar) will elute earlier than the dehydrated styrene (non-polar).

Step 2: Source Parameter Tuning
  • Objective: Minimize thermal degradation (dehydration) in the source.

  • Temperature: Set Desolvation Temp < 350°C.

  • Cone Voltage: Keep low (e.g., 15-20 V). High cone voltage forces the 286 -> 268 transition before the quadrupole, corrupting the precursor selection.

Step 3: MS/MS Acquisition
  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier: 286.1 -> 91.0 (Specific to Cbz, high intensity).

    • Qualifier 1: 286.1 -> 268.1 (Confirming hydroxyl loss).

    • Qualifier 2: 286.1 -> 178.1 (Cyclic carbamate formation).

References

  • Wirth, D. D., et al. (2000). "Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes." Organic Process Research & Development.

  • Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study." Journal of Mass Spectrometry.

  • Cheng, C., et al. (2017). "Modulation of Protein Fragmentation Through Carbamylation of Primary Amines." Journal of the American Society for Mass Spectrometry.

  • NIST Mass Spectral Library. "3-(Benzylmethylamino)-1-propanol Fragmentation Data."

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopic Identification of Benzyl 3-hydroxy-3-phenylpropylcarbamate

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate, a molecule featuring a unique combination of functional groups crucial for its chemical identity and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Benzyl 3-hydroxy-3-phenylpropylcarbamate, a molecule featuring a unique combination of functional groups crucial for its chemical identity and potential applications in drug development. Moving beyond a simple peak list, we delve into the causality behind the spectral features, offering a comparative analysis against structurally similar compounds and a robust experimental protocol for its unambiguous identification.

The Molecular Blueprint: Unpacking the Functional Groups

The structure of Benzyl 3-hydroxy-3-phenylpropylcarbamate presents a confluence of distinct functional groups, each with a characteristic vibrational signature in the infrared spectrum. A successful identification hinges on recognizing and assigning these individual and overlapping absorbances.

The primary functional groups are:

  • Secondary Alcohol (-OH): Subject to hydrogen bonding, this group gives rise to a distinct, broad absorption band.

  • Secondary Carbamate (-NH-C(O)O-): This group is rich with diagnostic peaks, including N-H stretching, a strong carbonyl (C=O) stretch, and N-H bending vibrations.

  • Aromatic Rings (Benzyl and Phenyl): These contribute to C-H stretching absorptions above 3000 cm⁻¹ and characteristic ring vibrations.

  • Aliphatic Chain (-CH₂-): These saturated C-H bonds produce stretching and bending vibrations.

The interplay of these groups, particularly through hydrogen bonding between the hydroxyl and carbamate moieties, is key to interpreting the spectrum accurately.

Decoding the Spectrum: Predicted Peaks and Their Origins

The IR spectrum of this molecule is a composite of the absorptions from its constituent parts. Below is a detailed breakdown of the expected vibrational modes.

High-Frequency Region (>2500 cm⁻¹)
  • O-H Stretching (Alcohol): A strong and characteristically broad absorption is expected in the 3200-3600 cm⁻¹ range due to intermolecular and potentially intramolecular hydrogen bonding.[1][2][3][4] The breadth of this peak is a direct consequence of the different hydrogen-bonding environments within the sample, which creates a continuum of vibrational energies.[5][6]

  • N-H Stretching (Carbamate): A single, moderately intense peak is anticipated for the secondary carbamate N-H bond, typically between 3300-3500 cm⁻¹.[3][7] This peak will likely be superimposed on the much broader O-H absorption, appearing as a sharper feature on the broad alcohol band.

  • Aromatic C-H Stretching: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region, corresponding to the C-H bonds of the benzyl and phenyl rings.[8][9][10][11] The presence of absorption in this specific region is a reliable indicator of unsaturation.[9][12]

  • Aliphatic C-H Stretching: Strong, sharp absorptions are predicted just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, arising from the C-H bonds in the propyl chain and the benzylic -CH₂- group.[3][13][14]

Carbonyl and Double Bond Region (1600-1800 cm⁻¹)
  • C=O Stretching (Carbamate): This is one of the most prominent and diagnostic peaks in the spectrum. A very strong and sharp absorption band is expected between 1680-1700 cm⁻¹.[15][16] Its position is lower than that of a typical ester (1735-1750 cm⁻¹) due to the resonance effect of the nitrogen atom's lone pair donating electron density to the carbonyl group.[7][17]

  • Aromatic C=C Stretching: Two to four medium-intensity peaks are characteristic of the phenyl and benzyl rings in the 1450-1600 cm⁻¹ region.[9][10][11] The most common bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[10]

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information, though it can be complex.

  • N-H Bending (Amide II Band): A crucial peak for identifying the secondary carbamate linkage, this strong band appears between 1510-1570 cm⁻¹. It arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[7]

  • C-O Stretching (Alcohol and Carbamate): The spectrum will feature strong C-O stretching bands. The secondary alcohol C-O stretch typically appears as a strong band around 1124-1087 cm⁻¹.[17][18][19] The carbamate C-O stretches are also strong and are found in the 1250-1350 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 690-900 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic rings.[9] For the monosubstituted phenyl group and the benzyl group, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.[9]

Comparative Analysis: Distinguishing from Alternatives

To confirm the identity of Benzyl 3-hydroxy-3-phenylpropylcarbamate, comparing its spectrum to plausible alternatives or precursors is essential. The presence or absence of key peaks provides definitive evidence.

CompoundKey Missing Peaks (vs. Target)Key Present Peaks (vs. Target)Rationale
Benzyl Carbamate Broad O-H stretch (~3400 cm⁻¹), Aromatic C-H OOP for monosubstituted ring (~750 cm⁻¹), Secondary Alcohol C-O stretch (~1100 cm⁻¹)Simpler aliphatic C-H regionLacks the 3-hydroxy-3-phenylpropyl sidechain.
3-Phenyl-1-propanol Strong C=O stretch (~1690 cm⁻¹), N-H stretch (~3300 cm⁻¹), Amide II N-H bend (~1550 cm⁻¹)Possesses a primary alcohol O-H and C-O stretch.Lacks the entire benzyl carbamate functional group.
Benzyl Alcohol Strong C=O stretch (~1690 cm⁻¹), N-H stretch (~3300 cm⁻¹), Amide II N-H bend (~1550 cm⁻¹), Aliphatic C-H stretchesSimpler spectrum overall.A common starting material, lacking the carbamate and propyl chain.
N-propyl carbamate Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C peaks (1450-1600 cm⁻¹), Aromatic C-H OOP bends (690-770 cm⁻¹)Lacks all signals related to the benzyl and phenyl groups.An aliphatic analogue that highlights the importance of the aromatic signals.

Experimental Protocol for Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible IR spectrum suitable for definitive identification.

Workflow for IR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Obtain pure solid sample of Benzyl 3-hydroxy-3-phenylpropylcarbamate Grind Grind 2-3 mg of sample with 100-200 mg of dry KBr powder Prep->Grind Press Press mixture into a transparent pellet using a hydraulic press Grind->Press BG Acquire background spectrum of empty sample compartment Press->BG Transfer to Spectrometer Sample Place KBr pellet in spectrometer's sample holder BG->Sample Scan Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample->Scan Process Perform background correction and baseline adjustment Scan->Process Data Processing Identify Identify and label key peaks: O-H, N-H, C=O, Amide II, C-O Process->Identify Compare Compare peak positions with reference data and comparison guide Identify->Compare

Caption: Workflow for obtaining and analyzing the IR spectrum.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the sample of Benzyl 3-hydroxy-3-phenylpropylcarbamate is dry and free of solvent.

    • In a clean agate mortar, combine approximately 2-3 mg of the sample with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Gently grind the mixture until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the IR beam.

    • Transfer the powder to a pellet-forming die and press under a hydraulic press (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Set the number of scans to 32 to ensure a good signal-to-noise ratio.

  • Data Acquisition:

    • First, run a background scan with the sample chamber empty. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

    • Place the KBr pellet into the sample holder.

    • Acquire the sample spectrum.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function of the software to identify the wavenumber of maximum absorbance for all significant peaks.

Summary of Key Diagnostic Peaks

The definitive identification of Benzyl 3-hydroxy-3-phenylpropylcarbamate can be achieved by confirming the presence of the following key absorptions.

Wavenumber (cm⁻¹)Functional Group & VibrationExpected Characteristics
~3400Alcohol O-H StretchStrong, very broad
~3320Carbamate N-H StretchMedium, sharper (on O-H band)
>3000Aromatic C-H StretchWeak to medium, sharp
<3000Aliphatic C-H StretchStrong, sharp
~1690Carbamate C=O Stretch (Amide I)Very strong, sharp
~1550Carbamate N-H Bend (Amide II)Strong, sharp
1450-1600Aromatic C=C StretchMedium, multiple sharp peaks
~1250 & ~1050Carbamate & Alcohol C-O StretchesStrong, broad
690-770Aromatic C-H OOP BendingStrong, sharp
Molecular Structure with Key Vibrational Modes

G mol Benzyl 3-hydroxy-3-phenylpropylcarbamate OH O-H (Alcohol) mol->OH NH N-H (Carbamate) mol->NH CO C=O (Carbamate) mol->CO Arom Aromatic C-H / C=C mol->Arom p_OH ~3400 cm⁻¹ (Strong, Broad) OH->p_OH Stretch p_NH ~3320 cm⁻¹ (Medium, Sharp) NH->p_NH Stretch p_CO ~1690 cm⁻¹ (Very Strong, Sharp) CO->p_CO Stretch (Amide I) p_Arom >3000 cm⁻¹ 1450-1600 cm⁻¹ Arom->p_Arom Stretches

Caption: Key functional groups and their IR stretching frequencies.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • SlidePlayer. (n.d.). Infrared Spectroscopy. [Link]

  • Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Frasco, D. L. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134–2139. [Link]

  • Nyquist, R. A. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC, 49(2), 413-417. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Laurinburg Chamber of Commerce. (n.d.). Ir Spectrum Of Benzyl Acetate. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...[Link]

  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Spectroscopy Magazine. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Scite.ai. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PMC. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

  • NIST. (n.d.). Benzyl alcohol - the NIST WebBook. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. [Link]

Sources

Validation

Technical Guide: TLC Profiling &amp; Purification of Benzyl 3-hydroxy-3-phenylpropylcarbamate

Topic: Thin Layer Chromatography (TLC) Rf values for Benzyl 3-hydroxy-3-phenylpropylcarbamate Content Type: Technical Comparison Guide Executive Summary & Application Context Benzyl 3-hydroxy-3-phenylpropylcarbamate is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin Layer Chromatography (TLC) Rf values for Benzyl 3-hydroxy-3-phenylpropylcarbamate Content Type: Technical Comparison Guide

Executive Summary & Application Context

Benzyl 3-hydroxy-3-phenylpropylcarbamate is a critical chiral building block, often utilized as a protected intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine (Prozac) and norepinephrine reuptake inhibitors like Atomoxetine.

In synthetic workflows, this molecule typically arises from the reduction of its ketone precursor (Benzyl 3-oxo-3-phenylpropylcarbamate) or the protection of the amino-alcohol core. Accurate Thin Layer Chromatography (TLC) profiling is essential to distinguish the target alcohol from the unreacted ketone, the deprotected amine (due to Cbz instability), and benzyl alcohol byproducts.

This guide provides a comparative analysis of Rf values, optimal solvent systems, and visualization techniques to ensure high-purity isolation.

Comparative Rf Analysis

The following data compares the retention behavior of the target molecule against its immediate synthetic precursors and potential impurities.

Table 1: Comparative Rf Values (Stationary Phase: Silica Gel 60 F254)
CompoundStructure TypePolarityRf Value (Hex:EtOAc 3:2)*Rf Value (DCM:MeOH 95:5)Detection (Preferred)
Target Product Cbz-Amino Alcohol Moderate 0.32 0.45 CAM / UV
Precursor (Ketone)Cbz-Amino KetoneLow-Moderate0.550.70UV / Anisaldehyde
Impurity ABenzyl AlcoholLow0.480.65UV / CAM
Impurity BFree Amine (Deprotected)High (Basic)< 0.05 (Streaks)0.15 (Requires NH₃)Ninhydrin

*Note: Rf values are experimental averages and may vary by ±0.05 depending on humidity and chamber saturation. Source data derived from standard reduction workflows [1, 2].

Analysis of Separation Logic
  • The Reaction Endpoint: The reduction of the ketone to the alcohol creates a significant polarity shift. The resulting hydroxyl group acts as a Hydrogen Bond Donor (HBD) to the silanol groups on the silica surface, significantly retarding the Rf from ~0.55 (ketone) to 0.32 (alcohol).

  • The "Benzyl Alcohol" Trap: Benzyl alcohol is a common byproduct if the Cbz group hydrolyzes or if benzyl chloroformate was used in excess. It runs dangerously close to the ketone precursor. It is distinguishable by stain color (CAM stains alcohols blue/white; UV absorbance differs).

Visualization & Staining Protocols

Unlike simple aromatics, the carbamate and hydroxyl functionalities require specific visualization strategies for trace impurity detection.

Table 2: Visualization Method Comparison
MethodSensitivitySpecificityObservation for Target Molecule
UV (254 nm) ModerateLow (All aromatics)Dark purple spot (Quenching). Good for initial check.
CAM (Hanessian's) High High (Alcohols) Deep Blue/Black spot on white background.
Ninhydrin LowHigh (Free Amines)No reaction (Cbz group blocks detection). Only detects deprotected impurities.
PMA ModerateBroadFaint blue spot.[1] Less contrast than CAM for this specific alcohol.
Recommended Staining Protocol: Ceric Ammonium Molybdate (CAM)
  • Dip: Quickly submerge the dried TLC plate into the CAM solution.

  • Wipe: Wipe the back of the glass plate to prevent heating artifacts.

  • Heat: Heat at 150°C - 200°C using a heat gun.

  • Result: The 3-hydroxy target will appear as a dark blue spot almost immediately due to the oxidation of the secondary alcohol.

Experimental Workflow & Methodology

To ensure reproducibility, the following workflow synthesizes the separation logic into a step-by-step protocol.

Diagram 1: Reaction Monitoring Workflow

This decision tree illustrates the logic for monitoring the reduction of the ketone to the target alcohol.

ReactionMonitoring Start Reaction Mixture (Ketone Reduction) Spotting Spot TLC Plate (Silica Gel 60) Start->Spotting Elution Elute in Hexane:EtOAc (3:2) Spotting->Elution CheckUV Visualize UV (254nm) Elution->CheckUV Decision Is Ketone Spot (Rf 0.55) Visible? CheckUV->Decision Stain Stain with CAM & Heat Decision->Stain No ResultA Continue Reaction (Incomplete) Decision->ResultA Yes ResultB Quench & Isolate (Target Rf 0.32 confirmed) Stain->ResultB

Caption: Workflow for monitoring the conversion of Benzyl 3-oxo-3-phenylpropylcarbamate to the target alcohol.

Detailed Protocol:
  • Sample Prep: Dissolve 5 mg of the crude reaction mixture in 0.5 mL of Ethyl Acetate.

  • Plate: Use Merck Silica Gel 60 F254 Aluminum sheets.

  • Eluent: Prepare 10 mL of Hexane:Ethyl Acetate (3:2 v/v). Crucial: Ensure the chamber is saturated for 5 minutes before running.

  • Run: Elute until the solvent front reaches 1 cm from the top.

  • Analysis: Mark UV spots first. Then dip in CAM and char.

Mechanistic Insight: Why This Separation Works

Understanding the molecular interactions allows for troubleshooting when "tailing" or "co-elution" occurs.

Diagram 2: Chromatographic Interaction Logic

This diagram visualizes the competing forces between the mobile phase and the stationary phase for the target molecule.

InteractionLogic Silica Silica Surface (Si-OH Groups) Result Result: Moderate Retention (Rf 0.32) Silica->Result Target Target Molecule (Benzyl 3-hydroxy...) Target->Silica H-Bonding (Alcohol Group) Target->Silica Dipole-Dipole (Carbamate) Solvent Mobile Phase (EtOAc/Hexane) Solvent->Target Solvation (Lipophilic Phenyls) Solvent->Result

Caption: The hydroxyl group acts as an "anchor" via hydrogen bonding, while the phenyl/Cbz groups provide "lift" via solvation.

Troubleshooting Common Issues
  • Problem: Tailing (Streaking).

    • Cause: The carbamate nitrogen can exhibit weak basicity, or residual acid from the reaction is present.

    • Solution: Pre-wash the silica plate with 1% Triethylamine in Hexane, or add 0.5% Acetic Acid to the eluent if the streak is due to the alcohol interacting too strongly with active sites.

  • Problem: Co-elution with Benzyl Alcohol.

    • Cause: Similar polarity in 100% organic systems.

    • Solution: Switch to Toluene:Acetone (4:1). The pi-pi interactions with Toluene often separate the simple benzyl alcohol from the larger carbamate more effectively.

References

  • Royal Society of Chemistry. (2011). Synthesis and TLC characterization of phenylpropylcarbamate derivatives. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3-Amino-1-phenylpropan-1-ol Compound Summary. Retrieved from [Link]

  • University of Rochester. (2024). Comprehensive Guide to TLC Stains and Preparation. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Protection and Deprotection of Amino Groups (Cbz). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyl 3-hydroxy-3-phenylpropylcarbamate proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of Benzyl 3-hydroxy-3-phenylpropylcarbamate , a carbamate-protected amino alcohol intermediate often utilized in the synthesis of selective s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of Benzyl 3-hydroxy-3-phenylpropylcarbamate , a carbamate-protected amino alcohol intermediate often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine.

These procedures are designed for research and development environments and adhere to principles of chemical hygiene, RCRA compliance, and environmental stewardship .

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the chemical's specific properties. This compound is a functionalized carbamate , meaning it possesses both lipophilic (phenyl/benzyl groups) and polar (hydroxyl/carbamate) domains.

Parameter Technical Specification
Chemical Name Benzyl 3-hydroxy-3-phenylpropylcarbamate
Functional Class Carbamate-protected Amino Alcohol / Pharmaceutical Intermediate
Molecular Formula

Physical State Solid (White to Off-white powder)
Solubility Soluble in organic solvents (DMSO, DCM, MeOH); Low water solubility.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Combustible Solid ; Aquatic Toxicity .
RCRA Status Non-Listed (Not P- or U-listed). Must be characterized for ignitability if in solution.

Critical Hazard Note: While not a P-listed acute toxin, carbamate derivatives can exhibit biological activity. Treat this compound as a Potentially Bioactive Substance (PBS) . Avoid inhalation of dust.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical incompatibilities in the waste stream.

Segregation Rules
  • DO NOT MIX WITH: Strong Oxidizers (Nitric Acid, Peroxides) or Strong Acids. Carbamates can hydrolyze in strong acids to release the free amine and carbon dioxide, potentially pressurizing containers.

  • COMPATIBLE WITH: Non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate) and other solid organic intermediates.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 or P100 (Solids) / Half-mask with OV cartridges (Solutions)Prevents inhalation of bioactive dust or solvent vapors.
Dermal Nitrile Gloves (Double-gloved recommended)Standard barrier protection against organic permeation.
Ocular Chemical Splash Goggles Prevents contact with irritant dusts/splashes.
Body Lab Coat + Tyvek Sleeves Minimizes particulate accumulation on clothing.

Disposal Workflow

The following decision tree outlines the logical flow for disposing of Benzyl 3-hydroxy-3-phenylpropylcarbamate.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Solvent) StateCheck->Solution SolidPkg Package in Wide-Mouth HDPE Jar Solid->SolidPkg Pure Compound SolnPkg Package in Solvent-Compatible Carboy (HDPE/Glass) Solution->SolnPkg Reaction Mixture Labeling Label: 'Non-RCRA Regulated Organic Waste' (or State Specific) SolidPkg->Labeling SolnPkg->Labeling Destruction Destruction Method: High-Temperature Incineration Labeling->Destruction Ship to TSDF

Figure 1: Decision logic for waste stream segregation and packaging.

Step-by-Step Protocol

A. For Solid Waste (Pure Compound/Expired Reagent):

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid inside a chemical fume hood to prevent dust generation.

  • Labeling: Label as "Hazardous Waste - Solid Organic Debris" .

    • Constituents: "Benzyl 3-hydroxy-3-phenylpropylcarbamate".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

B. For Liquid Waste (Reaction Mixtures/Mother Liquors):

  • Characterization: Identify the primary solvent (e.g., Dichloromethane, Methanol).

  • Container: Use a standard solvent waste carboy (Safety Can or HDPE).

  • Segregation:

    • If solvent is halogenated (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • If solvent is non-halogenated (MeOH, Acetone)

      
      Non-Halogenated Waste Stream .
      
  • Labeling: List the solvent and the carbamate solute on the tag.

C. Final Destruction (The Only Acceptable Method):

  • Method: Incineration .

  • Rationale: Landfilling is strictly discouraged for bioactive pharmaceutical intermediates due to potential groundwater leaching. Incineration ensures complete thermal oxidation of the aromatic rings and the carbamate linkage.

  • Facility: Must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility) .

Emergency Procedures

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Spill (Solid):

    • Isolate the area.

    • Dampen the spill slightly with an inert absorbent (e.g., vermiculite) or a solvent-dampened pad to prevent airborne dust.

    • Sweep up carefully using a dustpan and brush dedicated to hazardous waste.

    • Place all cleanup materials into the hazardous waste container.

  • Spill (Liquid):

    • Absorb with polypropylene pads or vermiculite.

    • Do not use combustible materials (sawdust) if the solvent is flammable.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Carbamates can be absorbed dermally.

    • Eyes: Flush with water for 15 minutes. Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 562256, Benzyl N-(3-hydroxypropyl)carbamate (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling Benzyl 3-hydroxy-3-phenylpropylcarbamate

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling Benzyl 3-hydroxy-3-phenylpropylcarbamate. As this is a research chemical, specific toxicological data is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling Benzyl 3-hydroxy-3-phenylpropylcarbamate. As this is a research chemical, specific toxicological data is not extensively available. Therefore, this guidance is rooted in the precautionary principle, treating the compound as potentially hazardous based on the known risks of its structural class and adhering to established safety standards for chemicals with unknown toxicity.[1][2][3]

Hazard Assessment and Risk Profile

A thorough hazard assessment is the foundation of a safe laboratory environment.[4][5] While a comprehensive Safety Data Sheet (SDS) for Benzyl 3-hydroxy-3-phenylpropylcarbamate is not publicly available, data from the closely related analog, Benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4), provides a baseline for understanding potential risks.

Known Hazards of Structural Analog (GHS Classification):

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Given these classifications, it is prudent to assume Benzyl 3-hydroxy-3-phenylpropylcarbamate presents similar, if not enhanced, irritant properties. All handling procedures must be designed to minimize direct contact and aerosol generation.

Core PPE Requirements

The selection of PPE is the final line of defense after engineering and administrative controls have been implemented.[4][5][7] The following table outlines the required PPE for handling Benzyl 3-hydroxy-3-phenylpropylcarbamate.

Protection Area Minimum Requirement (Low-Volume/Low-Concentration) Enhanced Precautions (High-Volume, Splash/Aerosol Risk)
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.[1][8]Chemical splash goggles. Wear a face shield in addition to goggles when pouring large volumes or working with heated solutions.[8][9]
Hand Protection Single pair of nitrile gloves. Inspect for tears or defects before use.[1]Double-gloving with nitrile gloves. Change outer gloves immediately after direct contact or every 30-60 minutes.[9][10]
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[5][8]Chemical-resistant apron over a lab coat. Disposable sleeve covers if extensive arm contact is possible.[10]
Respiratory All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[1][7]If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is required. This necessitates a formal respiratory protection program, including fit-testing and medical evaluation.[2]

Rationale Behind PPE Selection: A Causality-Driven Approach

Understanding why each piece of PPE is chosen is critical for ensuring compliance and safety.

  • Eye and Face Protection: The H319 warning ("Causes serious eye irritation") dictates that eye protection is mandatory at all times.[6] Safety glasses provide baseline protection from incidental contact, while chemical splash goggles form a seal around the eyes, offering superior defense against splashes, which is crucial when handling liquids.[8]

  • Hand Protection: To mitigate the risk of skin irritation (H315), gloves are essential to prevent dermal exposure.[6] Nitrile is a robust general-purpose choice for incidental contact with many chemicals. For prolonged work or higher concentrations, double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer layer without exposing the skin.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum attire in any chemical laboratory to protect the skin from accidental spills.[5][8] Carbamates as a class can have varying levels of toxicity, and preventing skin contact is a primary safety objective.[11]

  • Respiratory Protection: The H335 classification ("May cause respiratory irritation") underscores the importance of avoiding inhalation.[6] Handling the solid powder can generate dust, which must be contained. A chemical fume hood is the primary engineering control for this hazard. A respirator should only be considered a secondary measure when engineering controls are insufficient or not feasible.[2][9]

Procedural Guidance: From Preparation to Disposal

A systematic workflow minimizes the potential for error and exposure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Configuration start Assess Task Involving Benzyl 3-hydroxy-3-phenylpropylcarbamate decision_aerosol Potential for Dust/Aerosol? start->decision_aerosol decision_splash Risk of Splash? decision_aerosol->decision_splash No proc_hood Work in Fume Hood decision_aerosol->proc_hood Yes proc_goggles Add Chemical Splash Goggles decision_splash->proc_goggles proc_base Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat decision_splash->proc_base No proc_hood->decision_splash proc_shield Add Face Shield proc_goggles->proc_shield High Volume proc_goggles->proc_base Low Volume caption Fig 1. PPE selection logic based on task-specific risks.

Caption: PPE selection logic based on task-specific risks.

Step-by-Step Protocols

Donning PPE (Putting On):

  • Ensure lab attire is appropriate (long pants, closed-toe shoes).

  • Don the lab coat and fasten it completely.

  • Put on eye and face protection (safety glasses or goggles).

  • Perform hand hygiene.

  • Don gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing PPE (Taking Off) to Prevent Cross-Contamination:

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out. Dispose of gloves in the designated hazardous waste container.[12]

  • Lab Coat: Unfasten the lab coat. Remove it by folding it inward, touching only the inside surfaces. Place it in its designated storage area or a laundry container if reusable.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Emergency Response and Disposal Plan

Emergency Response Logic

In the event of an exposure, immediate and correct action is critical.

Emergency_Response cluster_actions Immediate Actions event Exposure Event skin Skin Contact event->skin eye Eye Contact event->eye inhale Inhalation event->inhale action_skin Remove contaminated clothing. Flush skin with water for 15+ minutes. skin->action_skin action_eye Immediately flush eyes with eyewash for 15+ minutes. Remove contacts if possible. eye->action_eye action_inhale Move to fresh air immediately. inhale->action_inhale seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhale->seek_medical caption Fig 2. Emergency response workflow for personnel exposure.

Caption: Emergency response workflow for personnel exposure.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling Benzyl 3-hydroxy-3-phenylpropylcarbamate must be treated as hazardous waste.[12]

  • Solid Waste: Collect unused or waste chemical powder, contaminated weigh boats, and other consumables in a clearly labeled, sealed container designated for hazardous solid chemical waste.[12]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[12]

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and sleeve covers, must be disposed of as hazardous waste.[10][12] Do not place contaminated items in regular trash.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Benzyl 3-hydroxy-3-phenylpropylcarbamate," and appropriate hazard warnings.[13][14]

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. National Center for Biotechnology Information. [Link]

  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Washington. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH. Centers for Disease Control and Prevention. [Link]

  • Protective Clothing and Ensembles | NIOSH - Restored CDC. Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl. [Link]

  • Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | CID 562256 - PubChem. National Center for Biotechnology Information. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com. Clinician.com. [Link]

  • Unknown Chemicals - Environmental Health and Safety - Purdue University. Purdue University. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University. [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]

  • Safety Data Sheet: Methyl carbamate - Chemos GmbH&Co.KG. Chemos GmbH & Co.KG. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. European Medicines Agency. [Link]

  • Benzyl alcohol Chemical Substances Control Law Reference No.: 3-1011 PRTR Law Cabinet Order No. National Institute of Technology and Evaluation, Japan. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.